molecular formula C8H9Cl2N B1358354 6-Chloro-2,3-dihydro-1H-indole hydrochloride CAS No. 89978-84-7

6-Chloro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1358354
CAS No.: 89978-84-7
M. Wt: 190.07 g/mol
InChI Key: JHOLXKBFVQAMCF-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOLXKBFVQAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596618
Record name 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-84-7
Record name 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1H-indole hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that inform the synthetic design.

Introduction: The Significance of the Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. This guide will detail the synthesis of the hydrochloride salt of 6-chloroindoline, a stable and readily handled form of this important building block.

The overall synthetic strategy is a two-stage process: the regioselective synthesis of the precursor, 6-chloro-1H-indole, followed by the reduction of its pyrrole ring to yield the desired indoline, which is then converted to its hydrochloride salt.

Synthesis_Overview cluster_precursor PART 1: Precursor Synthesis cluster_reduction PART 2: Reduction & Salt Formation Precursor_Start Aromatic Precursors 6_Chloroindole 6-Chloro-1H-indole Precursor_Start->6_Chloroindole Multiple Routes 6_Chloroindoline 6-Chloro-2,3-dihydro-1H-indole 6_Chloroindole->6_Chloroindoline Reduction Final_Product 6-Chloro-2,3-dihydro-1H-indole Hydrochloride 6_Chloroindoline->Final_Product HCl Salt Formation

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor, 6-Chloro-1H-indole

A critical challenge in the synthesis of 6-chloroindole is achieving regioselectivity. Direct chlorination of indole is notoriously difficult to control and often results in a mixture of isomers, with the 3-position being particularly reactive towards electrophilic substitution.[1] To circumvent this, indirect methods that install the chlorine atom at the desired position prior to or during the formation of the indole ring are highly preferred.[1] This guide will focus on two robust and widely employed strategies: the Reissert Indole Synthesis and the Sandmeyer Reaction.

Method 1: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative.[2] In this case, the synthesis commences with 4-chloro-2-nitrotoluene.

Reissert_Synthesis Start 4-Chloro-2-nitrotoluene Intermediate Ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate Start->Intermediate Condensation (Diethyl oxalate, Base) Product 6-Chloro-1H-indole Intermediate->Product Reductive Cyclization (e.g., Fe/CH3COOH)

Figure 2: The Reissert pathway to 6-chloroindole.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloro-2-nitrotoluene is a commercially available starting material where the chlorine atom is already positioned correctly relative to the methyl group that will ultimately form part of the pyrrole ring.

  • Condensation: The initial step involves a condensation reaction between the methyl group of the nitrotoluene and diethyl oxalate, facilitated by a strong base like potassium ethoxide.[2] The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group.

  • Reductive Cyclization: The subsequent step is a reductive cyclization of the resulting pyruvate derivative. A variety of reducing agents can be employed, such as iron in acetic acid or zinc dust in acetic acid.[3][4] This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

Experimental Protocol: Reissert Synthesis of 6-Chloroindole

  • Condensation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium ethoxide in anhydrous ethanol. To this solution, add 4-chloro-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a temperature maintained below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation of Intermediate: Quench the reaction with ice-water and acidify with dilute sulfuric acid. The precipitated ethyl (4-chloro-2-nitrophenyl)pyruvate is collected by filtration, washed with water, and dried.

  • Reductive Cyclization: Suspend the crude pyruvate in a mixture of acetic acid and ethanol. Heat the mixture to reflux and add iron powder portion-wise. The reaction is typically complete within a few hours, as monitored by Thin Layer Chromatography (TLC).

  • Final Work-up and Purification: After cooling, filter the reaction mixture to remove excess iron. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 6-chloroindole can be purified by column chromatography on silica gel.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, highly regioselective route starting from 6-aminoindole.[1][5] This method is particularly useful if 6-aminoindole is readily available or can be synthesized efficiently.

Sandmeyer_Reaction Start 6-Aminoindole Diazonium Indole-6-diazonium salt Start->Diazonium Diazotization (NaNO2, HCl) Product 6-Chloro-1H-indole Diazonium->Product Substitution (CuCl)

Figure 3: The Sandmeyer pathway to 6-chloroindole.

Causality Behind Experimental Choices:

  • Diazotization: The first step is the conversion of the aromatic primary amine of 6-aminoindole into a diazonium salt.[5] This is typically achieved by treating a solution of the amine in a strong acid, such as hydrochloric acid, with a solution of sodium nitrite at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • Copper(I) Chloride Mediated Substitution: The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by a chloride ion is facilitated by a copper(I) catalyst.[5][6] The copper(I) chloride promotes a radical-nucleophilic aromatic substitution mechanism.[5]

Experimental Protocol: Sandmeyer Synthesis of 6-Chloroindole

  • Diazotization: Dissolve 6-aminoindole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution at this temperature for a further 30 minutes.

  • Substitution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases. The mixture is then typically extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude 6-chloroindole is purified by column chromatography.

Parameter Reissert Synthesis Sandmeyer Reaction
Starting Material 4-Chloro-2-nitrotoluene6-Aminoindole
Key Transformations Condensation, Reductive CyclizationDiazotization, Substitution
Advantages Utilizes a readily available starting material.High regioselectivity.
Considerations Multi-step process.Requires careful temperature control for the diazonium salt.

Table 1: Comparison of Synthetic Routes to 6-Chloroindole.

Part 2: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole

The conversion of the electron-rich indole ring to the corresponding indoline requires a selective reduction of the C2-C3 double bond. Several methods are available, with the choice of reducing agent depending on factors such as substrate tolerance to acidic or basic conditions, and desired selectivity.

Method 1: Reduction with Sodium Cyanoborohydride

A widely used and reliable method for this transformation is the use of sodium cyanoborohydride in an acidic medium, typically acetic acid.[7]

Indole_Reduction Start 6-Chloro-1H-indole Product 6-Chloro-2,3-dihydro-1H-indole Start->Product Reduction (NaBH3CN, CH3COOH)

Figure 4: Reduction of 6-chloroindole to 6-chloroindoline.

Causality Behind Experimental Choices:

  • Acidic Medium: The reduction of the indole C2-C3 double bond is facilitated by protonation of this bond, which forms an indoleninium ion. This intermediate is more susceptible to hydride attack than the neutral indole ring. Acetic acid serves as both the solvent and the proton source.

  • Sodium Cyanoborohydride (NaBH3CN): This reducing agent is particularly effective for this transformation because it is stable in acidic conditions and is a milder hydride donor than sodium borohydride (NaBH4). This mildness allows for the selective reduction of the iminium-like intermediate without affecting other functional groups that might be present.

Experimental Protocol: Reduction with Sodium Cyanoborohydride

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole in glacial acetic acid.[7]

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium cyanoborohydride portion-wise.[7] The reaction is typically exothermic and may require occasional cooling to maintain the desired temperature.

  • Monitoring and Work-up: Monitor the progress of the reaction by TLC. Upon completion, carefully dilute the reaction mixture with ethyl acetate.[7] The mixture is then slowly basified with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and deprotonate the indoline nitrogen.[7]

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Filter and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.[7] This can be purified further by column chromatography if necessary.

Alternative Reduction Methods

While the sodium cyanoborohydride method is robust, other reducing systems can also be employed.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).[8][9] It is often a very clean and efficient method, with the only by-product being water (if any). The reaction conditions (pressure of hydrogen, temperature, and choice of catalyst and solvent) need to be carefully optimized to achieve selective reduction of the pyrrole ring without affecting the chloro-substituent on the benzene ring.

  • Metal-Acid Systems: Combinations like zinc dust in phosphoric acid have been reported for the reduction of indoles to indolines.[10] These methods are often cost-effective but may require harsher conditions and can sometimes lead to side reactions.

  • Borane Complexes: Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), in the presence of an acid like trifluoroacetic acid, can also effectively reduce indoles.[11]

Reducing Agent Conditions Advantages Considerations
Sodium Cyanoborohydride Acetic Acid, Room Temp.Mild, selective, acid-stable.Use of cyanide-containing reagent.
Catalytic Hydrogenation (e.g., Pd/C, H2) Varies (Pressure, Temp.)Clean, high-yielding.Requires specialized equipment (hydrogenator). Potential for dehalogenation.
Zinc Dust Phosphoric AcidCost-effective.Harsh conditions, potential for side reactions.
Borane-THF Trifluoroacetic AcidEffective for various indoles.Requires handling of borane reagents.

Table 2: Comparison of Reduction Methods for 6-Chloroindole.

Part 3: Formation of this compound

The final step in the synthesis is the conversion of the free base, 6-chloro-2,3-dihydro-1H-indole, into its hydrochloride salt. This is a standard procedure that enhances the stability and water-solubility of the compound, making it easier to handle and formulate.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (or a solution of HCl in a compatible solvent like diethyl ether or isopropanol) dropwise. The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum to yield this compound.[12]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • 6-Chloro-1H-indole:

    • 1H NMR (CDCl3, 500 MHz): δ 8.07 (brs, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.36 (s, 1H), 7.18 (t, J=2.6 Hz, 1H), 7.14 (dd, J=1.8 Hz, J=8.4 Hz, 1H), 6.56-6.55 (m, 1H).[13]

    • 13C NMR (CDCl3, 125 MHz): δ 136.3, 128.0, 126.6, 125.0, 121.7, 120.7, 111.1, 102.9.[13]

    • Mass Spectrum (EI): Molecular ion (M+) at m/z 151.[14]

  • 6-Chloro-2,3-dihydro-1H-indole:

    • Mass Spectrum (ES, m/z): 154.0 (M+1).[7]

    • Further characterization data (1H and 13C NMR) can be obtained from suppliers or specialized databases.[15]

  • This compound:

    • Molecular Formula: C8H9Cl2N.[16]

    • Molecular Weight: 190.07 g/mol .[16]

    • Characterization is typically performed on the free base before salt formation, but NMR of the salt will show characteristic shifts due to the protonation of the nitrogen.

Safety and Handling

  • Sodium Cyanoborohydride: This reagent is toxic and should be handled with extreme care in a well-ventilated fume hood.[17][18][19] It can release toxic hydrogen cyanide gas upon contact with strong acids. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[17][18][19]

  • Acids and Bases: Strong acids (HCl, acetic acid) and bases (NaOH) are corrosive and should be handled with appropriate care.

  • Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

  • General Precautions: A thorough review of the Safety Data Sheets (SDS) for all reagents is essential before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity in the formation of the indole precursor and the choice of an appropriate reducing agent for the conversion to the indoline. The methods outlined in this guide, particularly the Reissert and Sandmeyer syntheses for the precursor and the sodium cyanoborohydride reduction, represent reliable and well-established routes to this valuable synthetic intermediate. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these procedures to their specific needs in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 6-Chloro-2,3-dihydro-1H-indole hydrochloride (also known as 6-chloroindoline hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its hydrochloride salt form enhances solubility, making it a versatile building block in drug discovery and development.[1]

Chemical and Physical Properties

Table 1: General Chemical Properties

PropertyValueReference
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloride[2]
Synonyms 6-chloroindoline hydrochloride[1]
CAS Number 89978-84-7[2]
Molecular Formula C₈H₉Cl₂N[2]
Molecular Weight 190.07 g/mol [2]
Appearance White powder[1]
Storage Store at 0-8 °C[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Exact Mass 189.0112047[2]
Monoisotopic Mass 189.0112047[2]
Topological Polar Surface Area 21.7 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 126[2]

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: the reduction of 6-chloro-1H-indole to 6-chloro-2,3-dihydro-1H-indole (the free base), followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole

A common method for the reduction of the indole precursor is through the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.[3]

  • Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

  • Reduction: Add sodium cyanoborohydride portion-wise to the solution at room temperature. The reaction is typically stirred for 20-30 minutes.

  • Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate and neutralize with an aqueous base (e.g., 5N sodium hydroxide).

  • Extraction: Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Experimental Protocol: Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free base with hydrochloric acid.

  • Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., cold diethyl ether), and dry under vacuum.

G cluster_synthesis Synthesis Workflow 6-Chloroindole 6-Chloroindole Reduction Reduction 6-Chloroindole->Reduction Sodium Cyanoborohydride, Acetic Acid Crude_6-chloroindoline Crude_6-chloroindoline Reduction->Crude_6-chloroindoline Purification Purification Crude_6-chloroindoline->Purification Column Chromatography Pure_6-chloroindoline Pure_6-chloroindoline Purification->Pure_6-chloroindoline Salt_Formation Salt_Formation Pure_6-chloroindoline->Salt_Formation HCl Final_Product 6-Chloro-2,3-dihydro-1H-indole Hydrochloride Salt_Formation->Final_Product G cluster_analysis Analytical Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation G cluster_pathway Potential CNS Signaling Pathway Modulation Indoline_Derivative Indoline-based Drug Candidate GPCR GPCR (e.g., 5-HT Receptor) Indoline_Derivative->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Alters concentration of Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Leads to

References

Introduction: The Role of 6-Chloro-2,3-dihydro-1H-indole hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

This compound, also known as 6-chloroindoline hydrochloride, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to a dihydropyrrole, serves as a versatile scaffold in medicinal chemistry. Indole derivatives are integral to the synthesis of novel therapeutic agents, with established activity in fields such as neuroscience and oncology.[1]

The hydrochloride salt form of 6-chloroindoline is particularly valuable as it enhances the aqueous solubility of the parent compound, a critical attribute for drug formulation, biological screening, and synthetic applications.[1] A comprehensive understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application in drug design, process development, and quality control.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the known physical properties of this compound. It goes beyond a simple data sheet by offering expert insights and robust, field-proven protocols for the experimental determination of key characteristics. This self-validating approach ensures that researchers can confidently verify these properties and integrate this compound into their development workflows.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure and fundamental identifiers is the bedrock of all subsequent analysis.

Molecular Structure

The structure consists of an indoline core chlorinated at the 6th position. The secondary amine is protonated by hydrochloric acid to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Key Chemical Identifiers

The following table summarizes the essential identifiers for this compound, compiled from authoritative chemical databases.

IdentifierValueSource(s)
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloridePubChem[2]
Common Synonym 6-Chloroindoline hydrochlorideChem-Impex[1]
CAS Number 89978-84-7Chem-Impex, PubChem[1][2]
Molecular Formula C₈H₈ClN·HClChem-Impex[1]
Molecular Weight 190.11 g/mol Chem-Impex[1]

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability.

Summary of Physical Properties
PropertyValue / DescriptionSource(s)
Appearance White powderChem-Impex[1]
Melting Point Data not publicly available. Requires experimental determination.N/A
Solubility Enhanced solubility in aqueous media due to salt formation.Chem-Impex[1]
Storage Conditions Store at 0-8 °C (refrigerated).Chem-Impex[1]
In-Depth Analysis of Properties
  • Appearance: The compound is consistently described as a white powder.[1] From a practical standpoint, any significant deviation from this (e.g., discoloration to yellow or brown) may indicate impurity or degradation and should be investigated.

  • Melting Point: A sharp, defined melting point is a primary indicator of purity for a crystalline solid. As of this guide's publication, a specific, experimentally verified melting point for the hydrochloride salt is not available in the cited public literature. This represents a critical data gap. The melting point of the related, non-salt compound 6-Chloro-1H-indole is reported as 87-90 °C, but this value should not be used for the hydrochloride salt, as the ionic character significantly alters the crystal lattice energy and thus the melting point, which is expected to be substantially higher. The protocol for its precise determination is provided in Section 4.1.

  • Solubility: The conversion of the basic indoline nitrogen to its hydrochloride salt is a deliberate strategy to improve solubility in polar solvents, particularly water.[1] This is because the ionic salt can more readily interact with the polar water molecules than the less polar free base. While quantitative data is sparse, this property is foundational to its use in biological assays and aqueous-phase reactions. A standardized protocol for quantifying aqueous solubility is detailed in Section 4.2.

Experimental Protocols for Physical Property Determination

To address the existing data gaps and provide a framework for quality control, the following validated protocols are provided. These methods are standard in the pharmaceutical industry and ensure the generation of reliable and reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This protocol provides a robust method for determining the melting range of the compound, a critical quality attribute.

prep Sample Preparation: Finely grind the white powder. Pack into a capillary tube to a depth of 2-3 mm. setup Instrument Setup: Place capillary in a calibrated melting point apparatus. prep->setup fast_heat Rapid Heating Phase: Heat rapidly to ~15°C below the expected melting point. setup->fast_heat slow_heat Slow Heating Phase: Reduce heating rate to 1-2°C per minute. Causality: Ensures thermal equilibrium for an accurate reading. fast_heat->slow_heat observe Observation: Record temperature at the first sign of liquid (T1) and when all solid has melted (T2). slow_heat->observe result Result: Report as a range (T1 - T2). A narrow range (<2°C) indicates high purity. observe->result

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the this compound powder to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Instrument Calibration: Use certified melting point standards (e.g., vanillin, caffeine) to ensure the apparatus is calibrated and reading accurately.

  • Measurement: Place the capillary in the heating block. If the approximate melting point is unknown, perform a rapid preliminary run to estimate it. For the accurate measurement, heat rapidly to about 15°C below the estimated point.

  • Equilibration and Observation: Decrease the heating rate to 1-2°C per minute. This slow ramp rate is crucial to allow the sample and thermometer to be in thermal equilibrium, preventing an artificially high reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). The melting point is reported as this range.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Add an excess amount of the compound to a known volume of the buffer in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Agitation: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a 0.22 µm filter to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Result: Express the solubility in units such as mg/mL or µg/mL.

Protocol for Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the compound's molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to an NMR tube.

  • Expected Spectral Features:

    • Aromatic Protons: Several signals are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the chlorinated benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the chlorine atom.

    • Aliphatic Protons: Two sets of signals, likely triplets, are expected in the aliphatic region (~3.0-4.0 ppm) for the two CH₂ groups of the dihydropyrrole ring.

    • N-H Protons: The two protons on the positively charged nitrogen (NH₂⁺) may appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent and concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Rationale: FT-IR identifies the functional groups present in the molecule based on their characteristic vibrations.

  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands (wavenumbers, cm⁻¹):

    • N-H Stretch: A broad and strong absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary ammonium salt.

    • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Handling, Storage, and Safety

Safe handling and appropriate storage are critical to maintaining the integrity of the compound and ensuring user safety.

  • Storage: The compound should be stored in a tightly sealed container under refrigeration at 0-8 °C.[1] This minimizes potential degradation from heat or atmospheric moisture.

  • Safety and Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[2]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    Users should handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable chemical intermediate whose utility is directly linked to its physical properties. While it is established as a white, crystalline powder with enhanced solubility due to its salt form, there are notable gaps in publicly available data, particularly regarding its melting point and spectroscopic signatures. This guide provides not only the available data from trusted sources but also equips the research and development professional with robust, standard protocols to determine these missing values experimentally. Adherence to these methodologies will ensure data integrity, support regulatory filings, and ultimately accelerate the drug discovery and development process.

References

Technical Guide: 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89978-84-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for the synthesis of its free base, and explores the biological context and potential applications based on related molecular structures.

Chemical and Physical Properties

This compound, also known as 6-chloroindoline hydrochloride, is a solid organic compound. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many biological assays. While specific experimentally determined data for the hydrochloride salt is limited in publicly available literature, the properties of the free base and computed data for the salt provide a solid foundation for its use in research.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 89978-84-7PubChem[1]
Molecular Formula C₈H₉Cl₂NPubChem[1]
Molecular Weight 190.07 g/mol PubChem[1]
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloridePubChem[1]
Canonical SMILES C1CNC2=C1C=CC(=C2)Cl.ClPubChem[1]
Free Base CAS Number 52537-00-5ChemicalBook[2]
Free Base Molecular Formula C₈H₈ClNChemicalBook[2]
Free Base Molecular Weight 153.61 g/mol ChemicalBook[2]

Synthesis and Purification

The synthesis of 6-Chloro-2,3-dihydro-1H-indole typically proceeds via the reduction of 6-chloro-1H-indole. The resulting free base can then be converted to the hydrochloride salt through treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

This protocol is adapted from a general procedure for the reduction of indoles to indolines.[2]

Materials:

  • 6-Chloro-1H-indole

  • Glacial Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • 5N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in glacial acetic acid (10 mL) in a suitable reaction flask.

  • To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 20 minutes.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), dilute the mixture with ethyl acetate.

  • Transfer the diluted mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and remove impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.

  • The crude product can be further purified by column chromatography if necessary. Mass spectrometry of the crude product should show a peak at m/z 154.0 (M+1).[2]

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 6-chloro-2,3-dihydro-1H-indole free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound can then be collected by filtration, washed with the solvent, and dried.

Biological Context and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of substituted indoles and indolines are known to possess a wide range of pharmacological activities.

Closely related dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The chlorine substituent can participate in halogen bonding with the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar indoline scaffold may also allow for different binding orientations compared to the planar indole ring.[3]

Furthermore, derivatives of 6,7-dichloro-1H-indole-2,3-dione have been identified as potent activators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[3] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases. This suggests that the 6-chloro-2,3-dihydro-1H-indole scaffold could serve as a valuable starting point for the design of novel modulators of these ion channels.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 6-Chloro-2,3-dihydro-1H-indole and its subsequent conversion to the hydrochloride salt.

G cluster_synthesis Synthesis of 6-Chloro-2,3-dihydro-1H-indole cluster_purification_and_salt Purification and Salt Formation A 6-Chloro-1H-indole B Dissolve in Acetic Acid A->B C Add NaBH3CN B->C D Reaction at RT C->D E Workup (EtOAc, NaOH wash) D->E F Dry (MgSO4) & Concentrate E->F G Crude 6-Chloro-2,3-dihydro-1H-indole F->G H Purification (Column Chromatography) G->H Optional J Dissolve in Organic Solvent G->J Directly to Salt Formation I Pure 6-Chloro-2,3-dihydro-1H-indole H->I I->J K Add HCl Solution J->K L Precipitation K->L M Filter, Wash & Dry L->M N 6-Chloro-2,3-dihydro-1H-indole HCl M->N

Caption: Synthetic and purification workflow for this compound.

The following diagram illustrates a conceptual workflow for screening the biological activity of this compound, for instance, in a kinase inhibition assay.

G cluster_screening Kinase Inhibition Screening Workflow A Prepare Serial Dilutions of 6-Chloro-2,3-dihydro-1H-indole HCl C Add Compound Dilutions to Plate A->C B Dispense Kinase, Substrate, and Buffer into Assay Plate B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence) E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a readily synthesizable compound that holds promise as a scaffold for the development of new therapeutic agents. While direct biological data is currently sparse, the known activities of related compounds, particularly in the areas of kinase inhibition and ion channel modulation, provide a strong rationale for its further investigation in drug discovery programs. This guide provides foundational information to support such research endeavors.

References

Potential Mechanism of Action of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its structurally related analogs to propose potential mechanisms of action. As of the latest literature review, there are no definitive studies elucidating the direct biological targets or pharmacological effects of this compound itself. The information presented herein is based on the activities of related indole and indoline derivatives and should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

This compound is a halogenated indoline derivative primarily utilized as a synthetic intermediate in pharmaceutical research and development.[1] While its direct biological activity is not yet characterized, its structural features, particularly the presence of a chlorinated indole core, suggest several plausible mechanisms of action based on the established pharmacology of analogous compounds. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] This guide explores the potential therapeutic applications and mechanisms of action of this compound by examining the biological activities of its close structural relatives. The primary hypothesized mechanisms include kinase inhibition, modulation of ion channels, and disruption of microtubule dynamics, with potential applications in oncology and neuroscience.

Chemical and Physical Properties

This compound is the hydrochloride salt of 6-chloroindoline. The hydrochloride form enhances its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[1]

PropertyValueSource
Molecular Formula C₈H₉Cl₂NPubChem CID: 18932875[4]
Molecular Weight 190.07 g/mol PubChem CID: 18932875[4]
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloridePubChem CID: 18932875[4]
CAS Number 89978-84-7PubChem CID: 18932875[4]
Parent Compound 6-Chloro-2,3-dihydro-1H-indolePubChem CID: 258567[4]

Hypothesized Mechanisms of Action Based on Structural Analogs

The potential biological activities of this compound are inferred from studies on other chlorinated indole and indoline derivatives. These potential mechanisms are detailed below.

Kinase Inhibition

Derivatives of indole, particularly those with halogen substitutions, have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The chlorine atom on the indole ring can form halogen bonds with the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity.[2] The non-planar, three-dimensional structure of the 2,3-dihydro-1H-indole (indoline) core may allow for different binding orientations compared to the flat indole ring, potentially leading to novel kinase inhibitor profiles.[2]

Logical Relationship: Kinase Inhibition

Indole_Derivative 6-Chloro-2,3-dihydro-1H-indole (Hypothesized) ATP_Binding_Site ATP-Binding Site Indole_Derivative->ATP_Binding_Site Halogen_Bond Forms Halogen Bond Indole_Derivative->Halogen_Bond Inhibition Inhibition of Kinase Activity Indole_Derivative->Inhibition Kinase Protein Kinase (e.g., in cancer cells) ATP_Binding_Site->Kinase Halogen_Bond->ATP_Binding_Site Inhibition->Kinase Downstream Blocks Downstream Signaling Inhibition->Downstream Cell_Growth Inhibition of Cell Proliferation and Survival Downstream->Cell_Growth

Caption: Hypothesized interaction of 6-chloro-indoline with a protein kinase.

Modulation of Ion Channels

Structurally related dichlorinated indole derivatives serve as precursors to potent modulators of calcium-activated potassium channels (KCa). For example, 6,7-dichloro-1H-indole-2,3-dione is a precursor to NS309, a well-known activator of KCa2.x and KCa3.1 channels.[2][3] These channels are involved in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[2] The 6-chloro substitution on the indoline scaffold could potentially be a key structural motif for interaction with these or other ion channels.

Disruption of Microtubule Dynamics and Induction of Apoptosis

Research on derivatives of the parent compound, 6-chloroindole, suggests a primary mode of action in cancer cells involving the disruption of microtubule dynamics.[5] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, primarily through the intrinsic mitochondrial pathway.[5] This is a well-established mechanism for many successful anticancer drugs.

Signaling Pathway: Microtubule Disruption to Apoptosis

cluster_cell Cancer Cell Indole 6-Chloroindole Derivative (Hypothesized) Microtubules Microtubule Polymerization Indole->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway from microtubule disruption to apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

A compound containing a 6-chloroindole-like moiety has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by downregulating the PI3K/Akt signaling pathway.[5] This pathway is a crucial pro-survival cascade that is often hyperactivated in various cancers. Inhibition of this pathway represents a key strategy in oncology drug development.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for closely related indole derivatives to provide a reference for potential potency.

CompoundTargetActivityValueSource
5-chloroindole Nurr1 Ligand Binding DomainBinding Affinity (KD)15.0 ± 1.2 µMNIH[6]
Amodiaquine (Nurr1 agonist) Nurr1 Ligand Binding DomainBinding Affinity (KD)8.0 ± 1.5 µMNIH[6]
Compound 6y (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid)Anti-inflammatoryED₃₀ (Carrageenan-induced paw edema)6.45 mg/kgPubMed[7]
Compound 6x (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid)AnalgesicInhibition of acetic acid-induced writhing94%PubMed[7]

Detailed Experimental Protocols

The following are representative protocols for assays relevant to the hypothesized mechanisms of action. These are general procedures and would require optimization for specific experimental contexts.

General Protocol for Kinase Inhibition Assay

This protocol outlines a general in vitro assay to screen for the inhibitory activity of a test compound against a target protein kinase.[2]

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based signal detection.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Experimental Workflow: Kinase Inhibition Assay

Start Start Prepare_Compound Prepare Serial Dilution of Test Compound Start->Prepare_Compound Mix_Reagents Mix Kinase, Substrate, and Compound in Assay Buffer Prepare_Compound->Mix_Reagents Start_Reaction Initiate Reaction with ATP Mix_Reagents->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Measure ADP Production (e.g., ADP-Glo™) Incubate->Stop_Reaction Measure_Luminescence Read Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro kinase inhibition assay.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole

This protocol describes the reduction of 6-chloroindole to its corresponding indoline.[8]

Materials:

  • 6-Chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • 5N aqueous sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.

  • Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq) to the solution portion-wise while stirring at room temperature.

  • Stir the reaction mixture for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the acetic acid and basify the mixture by extracting with 5N aqueous sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, 6-chloro-2,3-dihydro-1H-indole.

Conclusion and Future Directions

This compound is a valuable chemical scaffold for the synthesis of potentially novel therapeutic agents. While its own biological activity remains to be directly elucidated, the pharmacological profiles of its structural analogs strongly suggest that it may exhibit activity as a kinase inhibitor, an ion channel modulator, or a microtubule-destabilizing agent. These hypothesized mechanisms of action provide a strong rationale for its investigation in several therapeutic areas, most notably oncology and neuroscience.

Future research should focus on the direct biological characterization of this compound to determine its activity profile. Screening this compound against a panel of protein kinases, ion channels, and in cell-based assays for cytotoxicity and cell cycle arrest would be a logical starting point. Subsequent structure-activity relationship (SAR) studies, involving modifications at the N-1 position and other positions of the indole ring, will be crucial for optimizing potency and selectivity towards specific biological targets.

References

6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its rigid, bicyclic structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The hydrochloride salt form enhances the compound's solubility, making it more amenable to use in biological assays and pharmaceutical formulations. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and computational predictions.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NPubChem[1]
Molecular Weight 190.07 g/mol PubChem[1]
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloridePubChem[1]
CAS Number 89978-84-7PubChem[1]
Parent Compound Melting Point (6-chloro-1H-indole) 87-90 °CChemSrc[2], ChemBK[3]

Synthesis and Experimental Protocols

The primary synthetic route to 6-chloro-2,3-dihydro-1H-indole involves the reduction of its aromatic precursor, 6-chloro-1H-indole. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloro-1H-indole

A common and effective method for this transformation is the reduction of the indole ring using a hydride-donating reagent in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 equivalent) in glacial acetic acid.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Carefully neutralize the acetic acid and basify the aqueous layer by the slow addition of a 5N aqueous sodium hydroxide solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole. Further purification can be achieved by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The purified 6-chloro-2,3-dihydro-1H-indole (the free base) is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_synthesis Synthesis Workflow start 6-Chloro-1H-indole reagents Sodium Cyanoborohydride Acetic Acid reduction Reduction of Indole Ring start->reduction reagents->reduction workup Work-up (Extraction & Neutralization) reduction->workup purification Purification (Column Chromatography) workup->purification free_base 6-Chloro-2,3-dihydro-1H-indole purification->free_base salt_formation Salt Formation free_base->salt_formation hcl Hydrochloric Acid hcl->salt_formation product 6-Chloro-2,3-dihydro-1H-indole Hydrochloride salt_formation->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a key building block in medicinal chemistry, with its derivatives showing promise in several therapeutic areas.[4]

Neuroscience

The indoline scaffold is a common motif in compounds targeting the central nervous system. Derivatives of 6-chloroindoline are being investigated for their potential to modulate neurotransmitter systems, which could lead to the development of novel treatments for neurological and psychiatric disorders.[4]

Oncology

The indole nucleus is a privileged scaffold in the design of anticancer agents, particularly as kinase inhibitors. While specific data for 6-chloroindoline derivatives is limited, related halogenated indoles and quinolines have demonstrated significant activity against various cancer cell lines.

The strategic placement of the chlorine atom at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of indole derivatives allows them to function as ATP-competitive inhibitors at the kinase hinge region. While no specific kinase inhibition data for this compound derivatives was found, the broader class of indole and quinoline derivatives has been extensively explored for this purpose. For example, certain 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines.[5]

A general workflow for the evaluation of a novel kinase inhibitor derived from the 6-chloroindoline scaffold is presented below.

G cluster_workflow Kinase Inhibitor Evaluation Workflow start 6-Chloroindoline Scaffold synthesis Synthesis of Derivatives start->synthesis biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo™) synthesis->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT) synthesis->cell_based_assay ic50 Determine IC50 biochemical_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cellular_potency Determine Cellular Potency cell_based_assay->cellular_potency cellular_potency->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the evaluation of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method to determine the IC₅₀ value of a test compound against a target kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a luminescent kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescent reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While detailed biological activity and physicochemical data for the compound itself are not extensively reported in the public domain, the established importance of the indoline scaffold in neuroscience and oncology, coupled with the known influence of halogenation on drug properties, underscores its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of 6-chloro-2,3-dihydro-1H-indole is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-indole hydrochloride: From Discovery to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-dihydro-1H-indole hydrochloride, a halogenated derivative of the indoline scaffold, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its significance lies in its role as a versatile building block for a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its instrumental role in the development of key therapeutic agents.

Introduction: The Emergence of a Key Synthetic Intermediate

The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available scientific literature, suggesting its discovery was likely part of broader synthetic explorations of indole and indoline derivatives rather than a targeted discovery effort for the compound itself. Its importance grew organically as medicinal chemists recognized the utility of the chlorinated indoline scaffold in constructing complex molecules with desirable pharmacological profiles. The hydrochloride salt form enhances the compound's solubility and stability, making it a favored precursor in various synthetic protocols.[1]

The core value of this compound lies in its ability to serve as a rigid scaffold that can be further functionalized to create molecules with specific interactions with biological targets. The presence of the chlorine atom at the 6-position influences the electronic properties of the aromatic ring and can play a crucial role in the binding affinity and selectivity of the final drug molecule.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 6-Chloro-2,3-dihydro-1H-indole and its hydrochloride salt is presented in Table 1. This data is essential for researchers in designing synthetic routes and understanding the compound's behavior in different experimental settings.

Property6-Chloro-2,3-dihydro-1H-indoleThis compound
CAS Number 52537-00-589978-84-7
Molecular Formula C₈H₈ClNC₈H₉Cl₂N
Molecular Weight 153.61 g/mol 190.07 g/mol
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
Solubility Not specifiedEnhanced solubility in polar solvents

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of 6-Chloro-2,3-dihydro-1H-indole is the reduction of 6-chloroindole. Several reducing agents can be employed for this transformation, with sodium cyanoborohydride in acetic acid being a frequently cited method.

General Experimental Protocol for the Synthesis of 6-Chloro-2,3-dihydro-1H-indole

Materials:

  • 6-Chloroindole

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Ethyl Acetate

  • 5N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve 6-chloroindole (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.

  • To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 20-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the acetic acid by washing the organic layer with a 5N aqueous sodium hydroxide solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.

  • The crude product can be further purified by column chromatography if necessary.

Formation of the Hydrochloride Salt: To prepare the hydrochloride salt, the purified 6-Chloro-2,3-dihydro-1H-indole free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid is then collected by filtration and dried.

Below is a Graphviz diagram illustrating the general synthetic workflow.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="6-Chloroindole", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Sodium Cyanoborohydride\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reduction"]; Workup [label="Extraction &\nPurification"]; Product_base [label="6-Chloro-2,3-dihydro-1H-indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_add [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt_formation [label="Salt Formation"]; Final_product [label="6-Chloro-2,3-dihydro-1H-indole\nhydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product_base; Product_base -> Salt_formation; HCl_add -> Salt_formation; Salt_formation -> Final_product; }

Caption: General workflow for the synthesis of this compound.

Historical Significance and Applications in Drug Discovery

The primary historical and ongoing significance of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. The chlorinated indoline scaffold is present in a number of approved drugs and clinical candidates, particularly those targeting CNS disorders.

Role in the Synthesis of Ziprasidone

A prominent example of the application of a 6-chloro-indole derivative is in the synthesis of the atypical antipsychotic drug, Ziprasidone. While the final drug contains a 6-chlorooxindole moiety, the underlying synthetic strategies often involve precursors derived from 6-chloroindole. Patents related to the synthesis of Ziprasidone highlight the importance of the chlorinated indole core in achieving the desired pharmacological activity. The synthesis of Ziprasidone involves the coupling of a 6-chloro-oxindole derivative with a piperazine side chain.

A Building Block for Novel CNS Agents

The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a chlorine atom at the 6-position provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Researchers have utilized 6-chloroindoline derivatives to explore novel treatments for various neurological and psychiatric conditions.

The logical relationship for its use in CNS drug discovery is depicted in the following diagram:

CNS_Drug_Discovery cluster_0 Core Scaffold cluster_1 Drug Development Process cluster_2 Therapeutic Targets 6-Chloroindoline 6-Chloroindoline Functionalization Functionalization 6-Chloroindoline->Functionalization SAR Studies Structure-Activity Relationship Studies Functionalization->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization CNS Receptors CNS Receptors Lead Optimization->CNS Receptors Enzymes Enzymes Lead Optimization->Enzymes

Caption: Role of 6-chloroindoline in CNS drug discovery.

Conclusion

This compound, while not a therapeutic agent in its own right, holds a significant place in the history and practice of medicinal chemistry. Its straightforward synthesis and the versatility of the chlorinated indoline scaffold have made it an invaluable tool for the development of new drugs, particularly for complex CNS disorders. As the quest for novel and more effective therapeutics continues, it is likely that this humble intermediate will continue to be a cornerstone in the construction of innovative drug candidates. Future research may focus on developing more efficient and greener synthetic routes to this and related scaffolds, further cementing its importance in the pharmaceutical industry.

References

Potential Biological Activities of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride is a halogenated derivative of the indoline scaffold, a privileged structure in medicinal chemistry. While direct and extensive biological data for this specific hydrochloride salt is limited in publicly available literature, the broader class of chloro-substituted indoles and indolines has demonstrated a wide range of pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining structurally related compounds. This analysis aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.

The indole nucleus and its reduced form, indoline, are key components in numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1] This guide will explore potential applications in anti-inflammatory, anticancer, and neurological domains, drawing parallels from closely related analogs.

Potential Therapeutic Applications

Based on the biological activities of structurally similar molecules, this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Activity: Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which shares a similar chlorinated dihydro-indenyl core, have been synthesized and evaluated as potential anti-inflammatory agents.[2]

  • Anticancer Activity: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] Dichlorinated indole derivatives, for instance, have been explored for their ability to inhibit various protein kinases crucial in cancer signaling pathways.[1] Furthermore, spiro-oxindole compounds bearing a 6-chloro-substitution have been shown to inhibit the MDM2-p53 protein-protein interaction, a key target in oncology.[4]

  • Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to NS309, a potent activator of calcium-activated potassium channels (KCa2.x and KCa3.1).[1][5] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions like hypertension and autoimmune diseases.[1]

  • Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties.[1] Halogenation can sometimes enhance these activities.[1] For example, 6-Chloroisatin, an oxidized form of 6-chloroindole, has been studied for its potential antimicrobial properties, including activity against Mycobacterium tuberculosis.[6]

Quantitative Data from Structurally Related Compounds

Compound ClassTarget/AssayActivity MetricValueReference
Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acidAnti-inflammatory (Carrageenan-induced paw edema)ED306.45 mg/kg (for compound 6y)[2]
Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acidAnalgesic (Acetic acid-induced writhing)% Inhibition94% (for compound 6x)[2]

Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing future studies on this compound.

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound, based on methodologies used for similar compounds.

Kinase Inhibition Assay (General Protocol)

This in vitro assay is designed to screen for the inhibitory activity of the compound against a target protein kinase.[1]

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental approaches for this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a general workflow for its synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression compound 6-Chloro-2,3-dihydro-1H-indole (Hypothetical Kinase Inhibitor) compound->raf compound->pi3k

Hypothetical Kinase Inhibition Pathway

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 6-Chloro-1H-indole reduction Reduction (e.g., NaBH3CN) start->reduction product 6-Chloro-2,3-dihydro- 1H-indole hydrochloride reduction->product invitro In Vitro Assays (e.g., Kinase Panel, Cell Viability) product->invitro invivo In Vivo Models (e.g., Xenograft, Inflammation Model) invitro->invivo SAR Structure-Activity Relationship (SAR) Studies invivo->SAR lead_opt Lead Optimization SAR->lead_opt

General Drug Discovery Workflow

While direct biological data on this compound is sparse, the analysis of its structural analogs provides a strong rationale for its investigation in several therapeutic areas, particularly as an anti-inflammatory or anticancer agent. The provided experimental protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound. Further synthesis and comprehensive biological screening are necessary to fully elucidate its pharmacological profile and determine its viability as a drug discovery lead.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-2,3-dihydro-1H-indole, also known as 6-chloroindoline, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory and kinase inhibitory effects. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-chloro-2,3-dihydro-1H-indole and its derivatives, detailed experimental protocols, and an exploration of their therapeutic potential through the modulation of key signaling pathways.

Core Synthetic Strategies

The synthesis of 6-chloro-2,3-dihydro-1H-indole derivatives can be broadly categorized into two main approaches: the reduction of a pre-formed 6-chloroindole ring system and the cyclization of acyclic precursors.

Reduction of 6-Chloro-1H-indole

The most direct and commonly employed method for the synthesis of 6-chloro-2,3-dihydro-1H-indole is the reduction of the corresponding indole. This transformation can be achieved using various reducing agents, with sodium cyanoborohydride in an acidic medium being a well-documented and efficient method.

Experimental Protocol: Reduction of 6-Chloro-1H-indole using Sodium Cyanoborohydride [1]

  • Materials:

    • 6-Chloro-1H-indole

    • Acetic acid

    • Sodium cyanoborohydride (NaBH₃CN)

    • Ethyl acetate

    • 5N Sodium hydroxide (aqueous solution)

    • Magnesium sulfate

    • Nitrogen gas

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL).

    • To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 eq.) portion-wise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 20 minutes.

    • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

    • Carefully neutralize the mixture by extraction with a 5N aqueous sodium hydroxide solution.

    • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 6-chloro-2,3-dihydro-1H-indole can be further purified by column chromatography if necessary.

  • Quantitative Data:

    • A reported crude yield for this reaction is up to 116%, which may indicate the presence of residual solvent or impurities.[1] Further purification is recommended for analytical purposes. The product can be characterized by mass spectrometry, with an expected (M+1) peak at m/z 154.0.[1]

Reductive Cyclization Strategies

Conceptual Workflow for Reductive Cyclization:

G A 2-Amino-4-chlorophenyl -containing precursor B Intermediate Formation (e.g., Enamine) A->B Reaction with carbonyl compound C Reductive Cyclization (e.g., Catalytic Hydrogenation) B->C Reducing Agent (e.g., H2/Pd/C, NaBH3CN) D 6-Chloro-2,3-dihydro-1H-indole Derivative C->D

Caption: General workflow for the synthesis of 6-chloroindoline derivatives via reductive cyclization.

Palladium-Catalyzed Intramolecular Cyclizations

Modern synthetic methodologies, such as the Buchwald-Hartwig amination and the intramolecular Heck reaction, provide powerful tools for the construction of the indoline ring. These methods offer good functional group tolerance and can be adapted for the synthesis of 6-chloro-2,3-dihydro-1H-indole derivatives.

  • Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed intramolecular coupling of an amine with an aryl halide. For the synthesis of 6-chloroindoline, a suitable precursor would be an N-protected 2-(2-bromo-5-chlorophenyl)ethylamine. The reaction typically employs a palladium catalyst and a phosphine ligand.

  • Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of an N-alkenyl-4-chloro-2-haloaniline derivative. The reaction proceeds via an oxidative addition, migratory insertion, and reductive elimination pathway to form the indoline ring.

Conceptual Workflow for Palladium-Catalyzed Cyclizations:

G cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular Heck Reaction A N-protected 2-(2-bromo-5-chlorophenyl)ethylamine B Pd-catalyzed Intramolecular C-N Coupling A->B C Protected 6-Chloroindoline B->C D N-alkenyl-4-chloro-2-haloaniline E Pd-catalyzed Intramolecular C-C Coupling D->E F Substituted 6-Chloroindoline E->F G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 6-Chloroindoline Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor 6-Chloroindoline Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits G ATP ATP cAMP cAMP ATP->cAMP AC AC Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 CREB CREB PKA->CREB Inflammation Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) CREB->Inflammation Inhibitor 6-Chloroindoline Derivative Inhibitor->PDE4 inhibits

References

Navigating the Solubility of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, particularly neuroleptic and antipsychotic agents, presents a critical need for well-characterized physicochemical properties.[1][2] Among these, solubility in a range of solvents is paramount for its application in organic synthesis, formulation development, and biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound, also known as 6-chloroindoline hydrochloride, is a heterocyclic compound that serves as a vital building block in medicinal chemistry. Its structure is foundational for the development of a variety of therapeutic agents. The hydrochloride salt form is specifically utilized to enhance the compound's stability and aqueous solubility, facilitating its use in various experimental and manufacturing processes.

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common laboratory solvents. However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made.[3][4] Amine salts, being ionic, generally exhibit higher solubility in polar protic solvents and are less soluble in non-polar organic solvents.[3][4]

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeExpected Qualitative Solubility
WaterPolar ProticSoluble to Highly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)      Polar AproticSoluble to Moderately Soluble
Dichloromethane (DCM)Non-polarSparingly Soluble to Insoluble
Diethyl EtherNon-polarInsoluble
TolueneNon-polarInsoluble

Note: This table provides estimated qualitative solubility based on the general behavior of amine hydrochloride salts.[3][4] Actual quantitative solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility values, this section details the widely accepted Shake-Flask method for determining thermodynamic solubility.[5][6][7][8]

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[8] It involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, though the time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow and Synthetic Application

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in pharmaceutical synthesis.

G cluster_0 Experimental Workflow: Solubility Determination A 1. Addition of Excess Solute to Solvent B 2. Equilibration via Agitation (e.g., 24-48h at constant temp) A->B C 3. Separation of Solid and Liquid Phases (Centrifugation/Settling) B->C D 4. Filtration of Supernatant C->D E 5. Dilution of Filtrate D->E F 6. Concentration Analysis (HPLC or UV-Vis) E->F G 7. Calculation of Solubility F->G

Caption: Workflow for determining the thermodynamic solubility of a compound.

G cluster_1 Synthetic Pathway: Role in Neuroleptic Drug Development Start Starting Materials Intermediate 6-Chloro-2,3-dihydro-1H-indole hydrochloride Start->Intermediate Reaction Multi-step Synthesis (e.g., Alkylation, Cyclization) Intermediate->Reaction API Active Pharmaceutical Ingredient (e.g., Antipsychotic Drug) Reaction->API

Caption: Use of this compound in drug synthesis.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its hydrochloride salt form enhances aqueous solubility, making it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] The indoline scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 6-position provides a handle for further functionalization, potentially influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. These derivatives have shown promise in targeting neurological disorders and in oncology.[1] This document provides detailed protocols for the synthesis of 6-Chloro-2,3-dihydro-1H-indole and its subsequent derivatization, alongside potential applications and relevant biological data from structurally related compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₈H₉Cl₂NPubChem
Molecular Weight 190.07 g/mol PubChem
CAS Number 89978-84-7PubChem
Appearance Off-white to tan crystalline powderGeneric Material Property
Solubility Soluble in water, methanol, and DMSOGeneric Material Property

Potential Applications

Derivatives of the 6-chloro-2,3-dihydro-1H-indole scaffold are being investigated for a variety of therapeutic applications due to the diverse biological activities of the broader indole and indoline families of compounds.

  • Kinase Inhibition: The indole nucleus is a common scaffold in the development of protein kinase inhibitors for oncology.[2] The chlorine substituent can form halogen bonds with the ATP-binding site of kinases, potentially enhancing potency and selectivity.[3] Derivatives could be explored as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[2]

  • Neurological Disorders: As an intermediate in the synthesis of compounds targeting the central nervous system, this scaffold is valuable for developing novel treatments for a range of neurological and psychiatric conditions.[1]

  • Potassium Channel Modulation: Structurally related dichlorinated indoles are precursors to potent modulators of calcium-activated potassium channels (KCa), which are implicated in conditions like hypertension and autoimmune diseases.[3]

Quantitative Data for Structurally Related Compounds

While specific biological data for this compound is limited as it is primarily a synthetic intermediate, the following table presents data for analogous compounds to illustrate the potential of its derivatives.

Table 1: Biological Activity of Indole/Indoline Derivatives

CompoundTargetActivityApplicationReference
NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime)KCa3.1 ChannelEC₅₀ = 31 nMPotassium Channel Modulation--INVALID-LINK--
Amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acidAnti-inflammatoryED₃₀ = 6.45 mg/kgAnti-inflammatory--INVALID-LINK--
Spiro-oxindole derivative (BI-0252)MDM2-p53 InteractionIn vivo efficacy in xenograft modelOncology--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

This protocol describes the reduction of 6-chloro-1H-indole to its corresponding indoline.

Materials:

  • 6-chloro-1H-indole

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • 5N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • To this stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-30 minutes).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Carefully transfer the mixture to a separatory funnel and wash with 5N aqueous sodium hydroxide solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-chloro-2,3-dihydro-1H-indole.[4]

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 6-Chloro-2,3-dihydro-1H-indole

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Stirring vessel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

  • A precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Protocol 3: General Procedure for the Synthesis of N-Acyl Derivatives

This protocol provides a general method for the acylation of the indoline nitrogen, a common step in creating a library of derivatives for biological screening.

Materials:

  • This compound

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • For carboxylic acid coupling: a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA)

  • Stirring vessel

  • Nitrogen atmosphere

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add the base (2.2 equivalents for the hydrochloride salt) and stir for 10 minutes.

  • If using an acyl chloride, add it dropwise (1.1 equivalents) to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid, add the carboxylic acid (1.1 equivalents), coupling agent (1.1 equivalents), and non-nucleophilic base (3 equivalents) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Chloro-2,3-dihydro-1H-indole HCl cluster_derivatization Derivatization and Screening start 6-Chloro-1H-indole reduction Reduction (NaBH3CN, Acetic Acid) start->reduction freebase 6-Chloro-2,3-dihydro-1H-indole reduction->freebase hcl_salt Salt Formation (HCl in Ether) freebase->hcl_salt product 6-Chloro-2,3-dihydro-1H-indole HCl hcl_salt->product start_deriv Starting Material (Product from Synthesis) product->start_deriv acylation N-Acylation (Acyl Halides/Carboxylic Acids) start_deriv->acylation library Library of Amide Derivatives acylation->library screening Biological Screening (e.g., Kinase Assay) library->screening

Caption: Experimental workflow for synthesis and derivatization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt akt->transcription Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) transcription->Gene Expression\n(Proliferation, Survival) inhibitor Potential Inhibitor (Derivative of 6-Chloro-2,3-dihydro-1H-indole) inhibitor->raf Inhibition inhibitor->pi3k Inhibition

Caption: A potential target signaling pathway for derivatives.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols: 6-Chloro-2,3-dihydro-1H-indole hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The indoline scaffold is a privileged structure, found in numerous natural products and synthetic drugs, and its modification offers a pathway to novel therapeutic agents. The introduction of a chlorine atom at the 6-position can significantly modulate the physicochemical properties of the parent molecule, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable starting point for drug discovery programs.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, particularly in the areas of neuroscience and oncology. While detailed public data on the biological activities of direct derivatives is limited, the information on closely related analogs provides a strong rationale for its exploration.

Potential Therapeutic Applications

The 6-chloroindoline scaffold is a key constituent in the development of compounds targeting a range of biological pathways. Its structural features make it a suitable candidate for the design of kinase inhibitors and modulators of neurotransmitter systems.

Kinase Inhibition

Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar structure of the 2,3-dihydro-1H-indole core allows for different binding orientations compared to the flat indole ring, offering opportunities for novel structure-activity relationships (SAR).

Central Nervous System (CNS) Disorders

Indole and indoline derivatives have shown significant promise in the development of drugs for neurological disorders. They are key components of molecules designed to interact with dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety. The 6-chloro substitution can enhance the ability of these compounds to cross the blood-brain barrier, a critical property for CNS-active drugs.

Quantitative Data on Related Compounds

Direct quantitative biological data for derivatives of 6-chloro-2,3-dihydro-1H-indole is not abundant in publicly available literature. However, data from structurally similar compounds highlight the potential of this scaffold.

Compound ClassTarget/ActivityQuantitative DataReference Compound Example
Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acidAnti-inflammatoryED30 of 6.45 mg/kgCompound 6y
N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamideCYP11B2 Inhibition-LCI699 analog
(+/-)-(N-Alkylamino)benzazepine analogsDopamine D1 Receptor AntagonistKi = 49.3 nMCompound 15
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamideSerotonin-3 (5-HT3) Receptor AntagonistKi = 0.051 nM-

Experimental Protocols

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole

This protocol describes the reduction of 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole.

Materials:

  • 6-Chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride (NaBH3CN)

  • Ethyl acetate

  • 5N aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere.[1]

  • Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq.) portion-wise to the solution while stirring at room temperature.[1]

  • Stir the reaction mixture at room temperature for approximately 20 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully extract the organic phase with a 5N aqueous sodium hydroxide solution.[1]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for N-Alkylation of 6-Chloro-2,3-dihydro-1H-indole

This protocol outlines a general procedure for the N-alkylation of the 6-chloroindoline scaffold, a common step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-chloro-2,3-dihydro-1H-indole (1 equivalent) in anhydrous DMF or THF, add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-chloroindoline derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

  • Read the luminescence or fluorescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Evaluation of 6-Chloroindoline Derivatives

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 6-Chloro-2,3-dihydro-1H-indole hydrochloride alkylation N-Alkylation / Acylation start->alkylation diversification Further Diversification alkylation->diversification library Library of Derivatives diversification->library kinase_assay Kinase Inhibition Assay library->kinase_assay receptor_binding Receptor Binding Assay library->receptor_binding cell_assay Cell-based Assays library->cell_assay ic50 IC50 / Ki Determination kinase_assay->ic50 receptor_binding->ic50 cell_assay->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and evaluation of 6-chloroindoline derivatives.

Signaling Pathway: Dopamine D2 Receptor Signaling

Derivatives of the indoline scaffold are often explored as modulators of dopamine receptors. The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, a common target for antipsychotic drugs.

G cluster_nucleus Nucleus Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility is particularly evident in the pursuit of novel kinase inhibitors and CNS-active agents. While comprehensive biological data for its direct derivatives are not widely published, the structure-activity relationships of related compounds strongly suggest its potential in drug discovery. The protocols and conceptual frameworks provided herein are intended to guide researchers in the exploration of this promising chemical scaffold.

References

Application Notes: 6-Chloro-2,3-dihydro-1H-indole Hydrochloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indoline scaffold provides a three-dimensional structure that can effectively interact with the ATP-binding site of various kinases. The presence of a chlorine atom at the 6-position can significantly enhance the potency and selectivity of the resulting inhibitor through halogen bonding and other favorable interactions within the kinase domain. This document provides detailed protocols and application data for the use of this compound in the synthesis of a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Kinase Inhibitor Synthesis: A Case Study in CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[1] CDK2, in particular, is essential for the G1/S phase transition of the cell cycle.[2] Inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anti-cancer agents.[2]

The following sections detail the synthesis of a potent CDK2 inhibitor utilizing 6-chloro-2,3-dihydro-1H-indole as a key structural motif.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of a quinazoline-based CDK2 inhibitor, starting from this compound.

Step 1: Preparation of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

The commercially available hydrochloride salt must first be converted to its free base form to ensure reactivity in the subsequent acylation step.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (5N)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in water.

  • Add the aqueous NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-2,3-dihydro-1H-indole as an oil or solid.

Step 2: Synthesis of 2-((6-Chloro-2,3-dihydro-1H-indol-1-yl)carbonyl)quinazolin-4-amine

This step involves the acylation of the indoline nitrogen with a quinazoline-2-carbonyl chloride intermediate.

Materials:

  • 6-Chloro-2,3-dihydro-1H-indole (from Step 1)

  • 4-aminoquinazoline-2-carbonyl chloride (This intermediate can be synthesized from 4-aminoquinazoline-2-carboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 6-chloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • In a separate flask, dissolve 4-aminoquinazoline-2-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of 4-aminoquinazoline-2-carbonyl chloride dropwise to the cooled indoline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((6-chloro-2,3-dihydro-1H-indol-1-yl)carbonyl)quinazolin-4-amine.

Quantitative Data

The inhibitory activity of the synthesized compound and related analogs against various kinases is a critical measure of their potency and selectivity. The following table summarizes representative IC50 values for a class of indole-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Palbociclib Analog CDK415[3]
Palbociclib Analog CDK6120[3]
Palbociclib Analog CDK1>15,000[3]
Palbociclib Analog CDK2>15,000[3]

Note: The data presented is for a representative CDK4/6 inhibitor with a different heterocyclic core to illustrate the potency that can be achieved with related scaffolds. Specific data for the synthesized compound should be determined experimentally.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of CDK2 in the cell cycle and the mechanism of action of CDK2 inhibitors. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.[4][5]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F (free) pRb_E2F->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication promotes CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD_CDK46 CyclinE_CDK2->pRb_E2F phosphorylates Inhibitor 6-Chloroindoline-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and evaluation of the 6-chloroindoline-based kinase inhibitor.

Experimental_Workflow Start 6-Chloro-2,3-dihydro-1H-indole hydrochloride FreeBase Step 1: Free Base Preparation (Basification & Extraction) Start->FreeBase Acylation Step 2: N-Acylation with Quinazoline Intermediate FreeBase->Acylation Purification Purification (Column Chromatography) Acylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Inhibition Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis

Caption: Workflow for synthesis and evaluation.

Conclusion

This compound serves as a versatile and potent scaffold for the development of kinase inhibitors. The synthetic protocols provided herein offer a clear pathway to novel compounds targeting critical cancer-related kinases such as CDK2. The inherent structural features of the 6-chloroindoline moiety, combined with the potential for diverse functionalization, make it a valuable tool for researchers and professionals in the field of drug discovery and development. Further optimization of this scaffold holds significant promise for the generation of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS: 89978-84-7).[1] This document includes expected analytical data and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Overview of Spectroscopic Analysis

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of pharmaceutical compounds. For this compound, a combination of techniques provides a complete characterization of its chemical structure and properties.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • FTIR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.

  • UV-Vis Spectroscopy: Analyzes the electronic transitions within the molecule, which is useful for quantitative analysis and for providing information about the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural determination of this compound. The hydrochloride salt form may influence the chemical shifts, particularly of the protons near the nitrogen atom, due to protonation.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound. These values are predicted based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.[2][3]

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.1-3.3t~8.0-9.0
H-3~3.5-3.7t~8.0-9.0
H-4~7.2-7.4d~8.0-9.0
H-5~6.8-7.0dd~8.0-9.0, ~2.0-2.5
H-7~7.1-7.3d~2.0-2.5
NH₂⁺~10.0-12.0br s-

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)
C-2~28-32
C-3~48-52
C-3a~120-125
C-4~125-130
C-5~120-125
C-6~128-132
C-7~110-115
C-7a~150-155
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of hydrochloride salts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate end end integrate->end Final Spectrum FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample/Background sample_spec->ratio analyze Identify Peaks ratio->analyze end end analyze->end Final Spectrum MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_proc Data Processing dissolve Dissolve and Dilute Sample filtrate Filter Solution dissolve->filtrate inject Inject into LC filtrate->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic extract Extract Mass Spectrum tic->extract interpret Interpret Spectrum extract->interpret end end interpret->end Final Data UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Prepare Dilutions stock->dilute baseline Record Baseline (Blank) dilute->baseline sample_spec Record Sample Spectrum baseline->sample_spec find_lambda Identify λₘₐₓ sample_spec->find_lambda quantify Quantitative Analysis find_lambda->quantify end end quantify->end Final Results

References

Application Notes and Protocols for the Chromatographic Purification of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. The described methods, including column chromatography and High-Performance Liquid Chromatography (HPLC), are designed to ensure high purity and yield, critical for downstream applications in drug discovery and development.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of the required purity for subsequent synthetic steps and biological screening. The primary methods for the purification of this and structurally similar compounds are column chromatography and preparative HPLC. Recrystallization can also be employed as an effective final polishing step.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on factors such as the scale of the synthesis, the impurity profile, and the desired final purity. The following table summarizes typical performance metrics for common purification techniques applicable to indole derivatives.

Purification TechniqueTypical Purity (by HPLC)Expected Yield (%)Solvent Consumption (per gram)ThroughputKey Considerations
Flash Column Chromatography >98%60-85%1-2 LLow to MediumGood for removing major impurities and for moderate scales.
Preparative HPLC >99.5%30-60%2-5 LLowIdeal for achieving very high purity and for separating closely related impurities.
Recrystallization >99%45-70%0.5-1 LMedium to HighEffective for crystalline solids with suitable solubility profiles.

Note: The values presented are representative and may vary based on the specific impurity profile of the crude product and the optimization of the method.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds. For this compound, a normal-phase silica gel chromatography approach is recommended. Due to the hydrochloride salt's polarity, a modified solvent system is proposed.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (for neutralizing the acidic silica surface and improving peak shape of the amine salt)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/EtOAc).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal volume of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

    • For the hydrochloride salt, a more polar system is likely necessary. A gradient of methanol in dichloromethane is a common choice. To improve recovery and peak shape, it is often beneficial to add a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide to the mobile phase.

    • A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions based on UV detection (if using an automated system) or by collecting fixed volumes and monitoring by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC or HPLC analysis). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed when very high purity is required, or for the separation of challenging, closely related impurities. A reverse-phase method is generally suitable for polar hydrochloride salts.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% TFA or FA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

    • The acidic modifier helps to ensure the analyte remains protonated and improves peak shape.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): First, develop and optimize the separation on an analytical scale C18 column to determine the optimal gradient conditions.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the sample solution onto the column.

    • Run a linear gradient, for example, from 5% to 95% Acetonitrile over 20-30 minutes. The exact gradient will depend on the analytical scale optimization.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as its TFA or formate salt. If the hydrochloride salt is desired, further salt exchange steps may be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude 6-Chloro-2,3-dihydro- 1H-indole hydrochloride dissolution Dissolution in Minimal Solvent crude_product->dissolution adsorption Adsorption onto Silica Gel (Dry Loading) dissolution->adsorption sample_loading Sample Loading adsorption->sample_loading column_packing Silica Gel Column Packing column_packing->sample_loading elution Gradient Elution (e.g., MeOH in DCM) fraction_collection Fraction Collection (TLC/UV) purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: Workflow for Purification by Flash Column Chromatography.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Preparative HPLC cluster_isolation Product Isolation crude_product Crude/Partially Purified Product dissolution Dissolution & Filtration crude_product->dissolution injection Sample Injection dissolution->injection mobile_phase Mobile Phase Preparation (A: H2O/0.1% Acid, B: ACN/0.1% Acid) equilibration Column Equilibration (C18) equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection fraction_collection Fraction Collection detection->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling solvent_removal Solvent Removal (Rotovap/Lyophilization) pooling->solvent_removal pure_product High-Purity Product solvent_removal->pure_product

Caption: Workflow for Purification by Preparative HPLC.

Application Notes and Protocols for 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 6-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS No: 89978-84-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

Physical and Chemical Properties
PropertyValue
IUPAC Name 6-chloro-2,3-dihydro-1H-indole;hydrochloride[1]
Synonyms 6-chloroindoline hydrochloride
CAS Number 89978-84-7[1]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[3]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[3] A lab coat is required at a minimum.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Handling Protocol
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]

  • Avoid Contact: Avoid contact with skin and eyes.[3]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

Storage Protocol
  • Container: Store in a tightly closed container.[3]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2][3] Do not store near foodstuffs.[3]

  • Security: Store locked up.[2]

First Aid Measures
Exposure RouteProtocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill and Leak Protocol
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Disposal Protocol
  • Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[3]

  • Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]

Visualized Workflows

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Use Non-Sparking Tools D->E F Avoid Dust/Aerosol Formation D->F J Dispose of Waste in Accordance with Regulations D->J Waste Generation G Store in Tightly Closed Container F->G After Use H Place in Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I K Spill or Exposure Occurs L Follow First Aid Measures K->L M Execute Spill Cleanup Protocol K->M

References

Application Notes and Protocols for In Vitro Assays Utilizing 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances solubility, making it an ideal starting material for the synthesis of a diverse range of biologically active molecules.[1] The indole scaffold is a well-established "privileged structure" known to interact with numerous biological targets. The specific substitution pattern of this compound offers a unique chemical space for developing novel therapeutic agents, particularly in the areas of oncology and neuroscience.[1]

These application notes provide an overview of the potential in vitro assays where derivatives of this compound can be evaluated. The protocols detailed below are based on established methodologies for analogous indole derivatives and serve as a comprehensive guide for researchers.

I. Application in Kinase Inhibition Assays

The indole nucleus is a common feature in many kinase inhibitors that target signaling pathways often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[2] Derivatives of this compound can be synthesized and screened for their potential as kinase inhibitors.

Illustrative Quantitative Data for Related Kinase Inhibitors

The following table presents IC50 values for established kinase inhibitors, providing a reference for the potential potency of novel compounds derived from this compound.

Kinase TargetInhibitorIC50 (nM)
PI3KαAlpelisib5
MEK1Trametinib0.92
BRAF (V600E)Vemurafenib31
Experimental Workflow: Kinase Inhibitor Screening

The general workflow for screening potential kinase inhibitors synthesized from this compound is depicted below.

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Primary Kinase Inhibition Assay Purification->Screening Test Compounds DoseResponse Dose-Response and IC50 Determination Screening->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity

Workflow for synthesis and screening of kinase inhibitors.
Protocol: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a phosphatidylinositol 3-kinase (PI3K) enzyme.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • HTRF detection reagents (e.g., biotinylated-PIP3 tracer, europium-labeled anti-GST antibody)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the PI3K enzyme, the test compound at various concentrations, and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

II. Application in Cell Viability Assays

Derivatives of this compound can be evaluated for their cytotoxic or cytostatic effects on cancer cell lines.

Experimental Workflow: Cell-Based Cytotoxicity Screening

G CellCulture Cancer Cell Line Culture Seeding Seed cells in 96-well plates CellCulture->Seeding Treatment Treat with serially diluted test compounds Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT reagent Incubation->MTT Formazan Incubate to allow formazan formation MTT->Formazan Solubilization Add solubilization solution Formazan->Solubilization Readout Measure absorbance at 570 nm Solubilization->Readout Analysis Calculate % viability and determine IC50 Readout->Analysis

Workflow for a cell viability (MTT) assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add the medium containing the test compounds to the cells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Mix gently and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

III. Application in Receptor Binding Assays

The indole scaffold is present in many compounds that target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are important in the treatment of neurological and psychiatric disorders.[3] this compound can serve as a precursor for novel ligands for these receptors.

Illustrative Quantitative Data for Related GPCR Ligands

The following table presents the binding affinities (Ki) of known compounds targeting the dopamine D3 receptor.

Receptor TargetCompoundKi (nM)
Dopamine D3Pramipexole0.97
Dopamine D3Ropinirole98.7

Experimental Workflow: Radioligand Receptor Binding Assay

G MembranePrep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes with radioligand and test compound MembranePrep->Incubation Separation Separate bound from free radioligand (filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Calculate % inhibition and determine Ki Quantification->Analysis

General workflow for a competitive radioligand receptor binding assay.[3]
Protocol: Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.

Materials:

  • Cell membranes from HEK293 cells expressing the human dopamine D3 receptor.[3]

  • [3H]-Spiperone (radioligand).[3]

  • Test compounds (derivatives of this compound).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[3]

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • GF/B glass fiber filters

  • Scintillation fluid.[3]

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]-Spiperone, and either the test compound, assay buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compounds.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3]

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The in vitro assays and protocols described herein provide a framework for the biological evaluation of these synthesized derivatives in the fields of oncology and neuroscience. The provided workflows and illustrative data serve as a guide for researchers to design and execute experiments to identify and characterize new lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as process-related and degradation-related. These include:

  • Unreacted Starting Material: 6-Chloro-1H-indole.

  • Over-reduction Products: Further reduction of the benzene ring of 6-chloroindoline.

  • Reductive Dehalogenation Products: Indoline and Indole, formed by the removal of the chlorine atom.

  • Dimerization/Oligomerization Products: Dimers and trimers of indole/indoline derivatives, which can form under the acidic reaction conditions.

  • Residual Solvents and Reagents: Acetic acid, ethyl acetate, diethyl ether, and excess hydrochloric acid.

Q2: How can I minimize the formation of these impurities?

A2: To minimize impurity formation, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. Use fresh sodium cyanoborohydride as its activity can decrease over time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: Maintain acidic conditions during the reduction step as the hydride delivery is pH-dependent.[1]

  • Purification of Intermediate: Purify the 6-chloro-2,3-dihydro-1H-indole (free base) by column chromatography before converting it to the hydrochloride salt.

  • Anhydrous Conditions for Salt Formation: Use anhydrous HCl (e.g., a solution in an anhydrous solvent like diethyl ether or dioxane) for the salt formation to prevent the introduction of water, which can affect crystallization and purity.

Q3: What are the recommended analytical methods for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities and residual solvents. For detailed structural elucidation of unknown impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Ensure the use of fresh and active sodium cyanoborohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Loss of product during work-up or purification.Optimize extraction and purification steps. For the hydrochloride salt, ensure complete precipitation by using an appropriate anti-solvent.
Presence of Unreacted 6-Chloro-1H-indole Insufficient reducing agent or reaction time.Increase the molar equivalents of sodium cyanoborohydride (e.g., 1.5 to 2 equivalents). Extend the reaction time and monitor by TLC.
Deactivated reducing agent.Use a fresh batch of sodium cyanoborohydride.
Formation of Colored Impurities Oxidation of the indoline product.Perform work-up and purification steps under an inert atmosphere. Use degassed solvents. Store the purified product under an inert atmosphere and protected from light.
Difficulty in Isolating the Hydrochloride Salt The salt is soluble in the chosen solvent.Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, tert-butyl methyl ether) to induce precipitation.
Presence of water.Use anhydrous solvents and anhydrous HCl for the salt formation. Water can inhibit crystallization and lead to the formation of an oil.
Broad or Multiple Peaks in HPLC Analysis Presence of multiple impurities.Isolate the major impurities using preparative HPLC for structural characterization. Optimize the HPLC method (e.g., gradient, mobile phase composition) for better separation.
On-column degradation.Ensure the mobile phase is compatible with the analyte. Check the pH of the mobile phase.

Quantitative Data on Impurities

While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, data from analogous reactions suggest that the level of unreacted starting material and major side products can range from 0.1% to over 1% depending on the reaction conditions and purification efficiency. For pharmaceutical applications, the International Council for Harmonisation (ICH) guidelines recommend that any impurity present at a level of ≥0.10% should be reported, and any impurity at ≥0.15% should be identified and characterized.

Impurity Type Typical Range (Post-Initial Work-up) Target Level (Pharmaceutical Grade)
Unreacted 6-Chloro-1H-indole1 - 5%< 0.1%
Reductive Dehalogenation Products0.5 - 2%< 0.1%
Dimerization Products0.1 - 1%< 0.1%
Residual SolventsVariableAs per ICH guidelines

Experimental Protocols

Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

This protocol is adapted from general procedures for the reduction of chloroindoles.

Materials:

  • 6-Chloro-1H-indole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Ethyl acetate

  • 5 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-Chloro-1H-indole (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by diluting with ethyl acetate.

  • Slowly add 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture to a pH > 10.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of this compound

Materials:

  • Purified 6-Chloro-2,3-dihydro-1H-indole

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Anhydrous hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_reduction Reduction of 6-Chloro-1H-indole cluster_salt_formation Hydrochloride Salt Formation start 6-Chloro-1H-indole reagents NaBH3CN, Acetic Acid reaction Reduction Reaction start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup crude_product Crude 6-Chloro-2,3-dihydro-1H-indole workup->crude_product purification Column Chromatography crude_product->purification pure_product Pure 6-Chloro-2,3-dihydro-1H-indole purification->pure_product start_salt Pure 6-Chloro-2,3-dihydro-1H-indole pure_product->start_salt hcl Anhydrous HCl in Ether precipitation Precipitation start_salt->precipitation hcl->precipitation filtration Filtration & Drying precipitation->filtration final_product 6-Chloro-2,3-dihydro-1H-indole HCl filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_main_reaction Main Reaction Pathway cluster_impurities Potential Impurity Formation Pathways start 6-Chloro-1H-indole product 6-Chloro-2,3-dihydro-1H-indole start->product Reduction (NaBH3CN) unreacted Unreacted 6-Chloro-1H-indole start->unreacted Incomplete Reaction dehalogenated Indoline start->dehalogenated Reductive Dehalogenation dimer Indoline Dimer product->dimer Dimerization (Acidic Conditions) over_reduced Over-reduced Product product->over_reduced Over-reduction

Caption: Logical relationships of common impurity formation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

I. Synthesis Overview

The synthesis of this compound is typically a two-step process followed by salt formation. The first step involves the synthesis of the intermediate, 6-chloro-1H-indole, commonly achieved through the Leimgruber-Batcho indole synthesis. The second step is the reduction of the indole to the corresponding indoline. Finally, the hydrochloride salt is formed.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 6-chloro-1H-indole (Leimgruber-Batcho Synthesis)

FAQs:

  • Q1: What is the Leimgruber-Batcho indole synthesis?

    • A1: It is a widely used method for synthesizing indoles from o-nitrotoluenes. The process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[1] This method is often preferred over others like the Fischer indole synthesis due to its high yields and milder reaction conditions.[1]

  • Q2: What are the key stages of the Leimgruber-Batcho synthesis for 6-chloro-1H-indole?

    • A2: The synthesis begins with the reaction of 4-chloro-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form a reactive enamine intermediate. This intermediate then undergoes reductive cyclization to yield 6-chloro-1H-indole.[1][2]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Low yield of enamine intermediate Incomplete reaction.- Ensure all reagents, especially DMF-DMA and pyrrolidine, are fresh and anhydrous. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC-MS.
Side reactions.- Maintain strict anaerobic (nitrogen or argon) conditions to prevent oxidation.
Low yield of 6-chloro-1H-indole during reductive cyclization Inefficient reduction.- Use a fresh and active catalyst (e.g., Raney nickel, Pd/C). - If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. - For chemical reductions (e.g., iron in acetic acid), ensure the reducing agent is of high quality and added portion-wise to control the reaction.[3]
Incomplete cyclization.- Ensure the reaction medium is sufficiently acidic to promote cyclization after reduction of the nitro group.
Presence of impurities in the final 6-chloro-1H-indole Unreacted enamine.- Optimize the reductive cyclization conditions as described above.
Over-reduction or side reactions.- Carefully control the reaction temperature. - Purify the crude product using column chromatography on silica gel.
Step 2: Reduction of 6-chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole

FAQs:

  • Q3: What is the most common method for reducing 6-chloro-1H-indole?

    • A3: The most frequently cited method is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically acetic acid.[4] This reagent is a mild and selective reducing agent for this transformation.[5]

  • Q4: Are there alternative reducing agents for this step?

    • A4: Yes, other reducing agents can be used, such as borane complexes in the presence of trifluoroacetic acid, or metal-acid combinations like zinc dust in phosphoric acid.[6] The choice of reagent may depend on the scale of the reaction and the desired workup procedure.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Incomplete reduction Inactive reducing agent.- Use a fresh bottle of sodium cyanoborohydride. The reagent can degrade over time.
Insufficiently acidic conditions.- Ensure the acidic medium (e.g., acetic acid) is of appropriate concentration and purity, as the hydride delivery is pH-dependent.
Low reaction temperature.- While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. Monitor for side product formation.
Low yield of 6-Chloro-2,3-dihydro-1H-indole Product degradation during workup.- During the basic workup to remove acetic acid, avoid prolonged exposure to strong base, which can cause degradation.
Loss of product during extraction.- Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.
Presence of unreacted 6-chloro-1H-indole in the product Insufficient reducing agent.- Increase the molar equivalents of sodium cyanoborohydride. A common ratio is 1.5 equivalents.[4]
Short reaction time.- Extend the reaction time and monitor the reaction to completion by TLC.
Formation of over-reduced or other byproducts Reaction temperature is too high.- Maintain the reaction at room temperature and control any exotherms, especially during the addition of the reducing agent.
Step 3: Formation of this compound

FAQs:

  • Q5: Why is the hydrochloride salt form often prepared?

    • A5: The hydrochloride salt generally exhibits improved solubility and stability compared to the free base, which is beneficial for pharmaceutical development and biological assays.

  • Q6: How is the hydrochloride salt typically formed?

    • A6: The free base of 6-Chloro-2,3-dihydro-1H-indole is dissolved in a suitable organic solvent, and then a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Product oils out instead of precipitating as a solid The salt is highly soluble in the chosen solvent.- Add a less polar co-solvent (e.g., heptane, hexane) to decrease the solubility of the salt and induce precipitation.
Presence of impurities.- Ensure the free base is of high purity before attempting salt formation. Purify by column chromatography if necessary.
Water is present in the reaction mixture.- Use anhydrous solvents and reagents. Even small amounts of water can sometimes lead to the formation of an oil.
Low yield of the hydrochloride salt Incomplete precipitation.- Cool the solution in an ice bath to maximize precipitation. - Allow sufficient time for the crystallization to complete.
Salt is partially soluble in the solvent.- Minimize the volume of the solvent used to dissolve the free base. - Wash the filtered salt with a cold, non-polar solvent to minimize dissolution.
The precipitated salt is difficult to filter Very fine particles are formed.- Adjust the rate of addition of the HCl solution; a slower addition may promote the growth of larger crystals. - Allow the suspension to stir for an extended period to encourage particle agglomeration.

III. Quantitative Data for Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables provide a summary of key parameters and their typical ranges for each step of the synthesis.

Table 1: Optimization of 6-chloro-1H-indole Synthesis (Leimgruber-Batcho)

ParameterReagent/ConditionTypical RangeEffect on Yield and Purity
Enamine Formation
Reactant RatioDMF-DMA (eq.)1.2 - 2.0Higher equivalents can drive the reaction to completion but may require more rigorous purification.
Pyrrolidine (eq.)1.2 - 2.0Similar to DMF-DMA, higher equivalents can improve reaction rate.
Temperature100 - 120 °CHigher temperatures accelerate the reaction but can lead to decomposition if too high.
Reaction Time3 - 6 hoursMonitor by TLC to determine the optimal time for completion.
Reductive Cyclization
Reducing AgentRaney Ni / H₂Catalytic / 50 psiEffective but requires specialized equipment.
Fe / Acetic Acid2 - 4 eq.A cost-effective and common alternative to catalytic hydrogenation.[7]
Temperature60 - 100 °CHigher temperatures can increase the rate of cyclization.
Reaction Time2 - 4 hoursMonitor by TLC to avoid over-reaction or degradation.

Table 2: Optimization of 6-chloro-1H-indole Reduction

ParameterReagent/ConditionTypical RangeEffect on Yield and Purity
Reactant RatioNaBH₃CN (eq.)1.2 - 2.01.5 equivalents is a common starting point.[4] Excess can lead to a more complex workup.
SolventAcetic AcidTypically used as the solvent and acid catalyst.
TemperatureRoom TemperatureHigher temperatures are generally not required and may increase side reactions.
Reaction Time20 min - 2 hoursMonitor by TLC for completion. Reaction is often rapid.[4]
Workup pH>10Ensure the solution is sufficiently basic to neutralize all the acetic acid and deprotonate the indoline nitrogen for efficient extraction.

Table 3: Optimization of Hydrochloride Salt Formation

ParameterReagent/ConditionTypical RangeEffect on Yield and Purity
SolventDiethyl ether, Isopropanol, Ethyl acetateThe choice of solvent affects the solubility of the salt and the crystal form.
HCl SourceHCl in ether, HCl in isopropanol, Gaseous HClThe choice can influence the rate of precipitation and particle size.
Temperature0 °C to Room TemperatureLower temperatures generally favor more complete precipitation.
Rate of AdditionSlow, dropwiseSlow addition can lead to the formation of more easily filterable crystals.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-chloro-1H-indole

This protocol is adapted from the Leimgruber-Batcho indole synthesis.

  • Enamine Formation:

    • In a round-bottom flask, dissolve 4-chloro-2-nitrotoluene (1.0 eq) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (1.5 eq) and pyrrolidine (1.5 eq).

    • Heat the mixture to 110-120 °C for 3-4 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a mixture of ethyl acetate and acetic acid.

    • Add iron powder (3.0 eq) portion-wise, controlling the exotherm with an ice bath.

    • Heat the mixture to 80-90 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloro-1H-indole.

Protocol 2: Synthesis of 6-Chloro-2,3-dihydro-1H-indole

This protocol details the reduction of 6-chloro-1H-indole.[4]

  • Reduction:

    • Dissolve 6-chloro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask under a nitrogen atmosphere.

    • To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully dilute the reaction mixture with ethyl acetate.

    • Slowly add 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture to a pH > 10.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole. The crude product can be purified by column chromatography if necessary.

Protocol 3: Preparation of this compound

This protocol describes the formation of the hydrochloride salt.

  • Salt Formation:

    • Dissolve the purified 6-Chloro-2,3-dihydro-1H-indole (1.0 eq) in a minimal amount of anhydrous diethyl ether (or another suitable solvent like isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A white precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under vacuum to obtain this compound.

V. Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_step1 Step 1: 6-chloro-1H-indole Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene Enamine Formation Enamine Formation 4-chloro-2-nitrotoluene->Enamine Formation DMF-DMA, Pyrrolidine Reductive Cyclization Reductive Cyclization Enamine Formation->Reductive Cyclization Fe, AcOH 6-chloro-1H-indole 6-chloro-1H-indole Reductive Cyclization->6-chloro-1H-indole Reduction Reduction 6-chloro-1H-indole->Reduction NaBH3CN, AcOH 6-Chloro-2,3-dihydro-1H-indole 6-Chloro-2,3-dihydro-1H-indole Reduction->6-Chloro-2,3-dihydro-1H-indole HCl Salt Formation HCl Salt Formation 6-Chloro-2,3-dihydro-1H-indole->HCl Salt Formation HCl in Ether Final Product 6-Chloro-2,3-dihydro-1H-indole Hydrochloride HCl Salt Formation->Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reduction start Low Yield in Reduction Step check_completeness Is the reaction complete by TLC? start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is Complete check_completeness->complete Yes cause1 Inactive NaBH3CN incomplete->cause1 cause2 Insufficient Acid incomplete->cause2 solution1 Use fresh reagent cause1->solution1 solution2 Check acid quality cause2->solution2 cause3 Workup Issues complete->cause3 solution3 Optimize pH and extraction cause3->solution3

Caption: Troubleshooting logic for low yield in the reduction step.

Salt_Formation_Troubleshooting start Problem with HCl Salt Formation issue What is the issue? start->issue oiling_out Product Oils Out issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield cause_oil1 High Solubility oiling_out->cause_oil1 cause_oil2 Impurities Present oiling_out->cause_oil2 cause_yield1 Incomplete Precipitation low_yield->cause_yield1 cause_yield2 Product is Soluble low_yield->cause_yield2 solution_oil1 Add anti-solvent (e.g., heptane) cause_oil1->solution_oil1 solution_oil2 Purify free base cause_oil2->solution_oil2 solution_yield1 Cool to 0°C, increase time cause_yield1->solution_yield1 solution_yield2 Minimize solvent, wash with cold solvent cause_yield2->solution_yield2

Caption: Troubleshooting flowchart for hydrochloride salt formation.

References

Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Reduction of 6-Chloro-1H-indole: The readily available starting material, 6-Chloro-1H-indole, is reduced to 6-Chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline). A standard and reliable method for this reduction is the use of sodium cyanoborohydride (NaBH3CN) in an acidic medium such as acetic acid.[1]

  • Formation of the Hydrochloride Salt: The resulting 6-chloroindoline free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent.

Q2: What are the potential challenges in the reduction of 6-Chloro-1H-indole?

The primary challenges in the reduction step include incomplete conversion of the starting material and the formation of side products. Ensuring the quality and reactivity of the reducing agent and maintaining appropriate reaction conditions are crucial for a successful synthesis. Over-reduction is generally not a concern with a mild reducing agent like sodium cyanoborohydride.[2]

Q3: Are there alternative methods for the reduction of 6-Chloro-1H-indole?

Yes, several alternative reducing agents can be employed for the conversion of indoles to indolines. These include other hydride reagents like sodium borohydride in trifluoroacetic acid, and catalytic hydrogenation.[3][4] The choice of reagent may depend on the substrate's sensitivity, desired reaction conditions, and available equipment.

Q4: How can I purify the final product, this compound?

Purification of the final hydrochloride salt is typically achieved through recrystallization. The choice of solvent is critical and should be determined empirically. Common solvent systems for the recrystallization of hydrochloride salts include ethanol, methanol, isopropanol, or mixtures of these alcohols with anti-solvents like diethyl ether or hexanes.[5][6]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

Q: My reaction to reduce 6-Chloro-1H-indole with sodium cyanoborohydride resulted in a low yield or recovery of only starting material. What could be the cause?

A: This issue can stem from several factors related to the reagents and reaction conditions:

  • Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if not stored under anhydrous conditions. Use a freshly opened bottle of the reagent or test the activity of your current batch on a known substrate.

  • Insufficiently Acidic Conditions: The reduction of the indole ring with sodium cyanoborohydride is pH-dependent and requires an acidic medium to proceed efficiently.[7] Ensure that the acetic acid used is of sufficient concentration and purity.

  • Suboptimal Reaction Time or Temperature: While the reaction is typically conducted at room temperature, variations in ambient temperature could affect the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Issues: During the aqueous work-up and extraction, ensure the pH is appropriately adjusted to ensure the product is in its free base form and can be efficiently extracted into the organic layer.

Problem 2: Difficulty in Isolating this compound

Q: After adding hydrochloric acid to my solution of the free base, the hydrochloride salt does not precipitate, or an oil forms. How can I resolve this?

A: Challenges with salt precipitation are common and can be addressed by considering the following:[8]

  • Solvent Choice: The choice of solvent for the salt formation is crucial. The desired hydrochloride salt should be insoluble in the chosen solvent. Ethereal solvents like diethyl ether or solvents in which the product has low solubility are often used to induce precipitation.[9] If your compound is dissolved in a solvent where the salt is soluble, you may need to either remove the solvent and redissolve the free base in a more suitable one, or add an anti-solvent to decrease the solubility of the salt.

  • Concentration of Reactants: If the solution is too dilute, the salt may not reach its saturation point to crystallize. You can try to concentrate the solution carefully.

  • Hygroscopic Nature of the Salt: Hydrochloride salts can be hygroscopic, absorbing moisture from the air to form an oil or "goo".[8] Ensure you are using anhydrous solvents and a dry atmosphere (e.g., under nitrogen or with a drying tube) during the salt formation and isolation.

  • Inducing Crystallization: If the salt is slow to crystallize, you can try scratching the inside of the flask with a glass rod at the air-liquid interface, or adding a seed crystal if available. Cooling the solution in an ice bath can also promote crystallization.

Problem 3: Impure Final Product

Q: My final this compound product is impure. What are the likely impurities and how can I remove them?

A: Impurities can arise from both the reduction and the salt formation steps.

  • Unreacted 6-Chloro-1H-indole: If the reduction was incomplete, the starting material will be carried through. This can be identified by analytical methods like NMR or LC-MS.

  • Side-Products from Reduction: Although sodium cyanoborohydride is a selective reducing agent, minor side-products can sometimes form.[3]

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents.

  • Excess Hydrochloric Acid: While necessary for salt formation, excess HCl should be removed during the isolation and drying process.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. Experiment with different solvent systems to find one that effectively removes the specific impurities present in your sample.[5][10] Common choices include alcohols or alcohol/ether mixtures.

  • Washing: Washing the filtered crystals with a small amount of cold, fresh solvent can help remove surface impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2,3-dihydro-1H-indole

This protocol is adapted from a general procedure for the reduction of chloroindoles.[1]

  • Dissolution: In a round-bottom flask, dissolve 6-Chloro-1H-indole (1.0 eq) in glacial acetic acid under a nitrogen atmosphere.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 20-60 minutes).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully neutralize the acetic acid and basify the mixture to a pH > 10 by the slow addition of a 5 M aqueous sodium hydroxide solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole as a free base.

Protocol 2: Synthesis of this compound
  • Dissolution of Free Base: Dissolve the crude 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Ethanol or isopropanol are good starting points.

  • Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

StepReagentsTypical Reaction TimeTypical YieldPurityAnalytical Method
Reduction 6-Chloro-1H-indole, Sodium Cyanoborohydride, Acetic Acid20 - 60 minutes85 - 95%>95%TLC, GC-MS, ¹H NMR
Salt Formation 6-Chloro-2,3-dihydro-1H-indole, HCl15 - 30 minutes>95%>98%¹H NMR, Elemental Analysis
Purification Crude Hydrochloride Salt, Recrystallization SolventN/A80 - 90% (Recovery)>99%HPLC, ¹H NMR, Elemental Analysis

Mandatory Visualizations

Troubleshooting_Synthesis start Start Synthesis of 6-Chloro-2,3-dihydro-1H-indole HCl reduction Step 1: Reduction of 6-Chloro-1H-indole start->reduction check_reduction Check Reduction (TLC, LC-MS) reduction->check_reduction incomplete_reduction Issue: Incomplete Reaction check_reduction->incomplete_reduction No reduction_ok Reduction Complete check_reduction->reduction_ok Yes troubleshoot_reduction Troubleshoot: - Check NaBH3CN activity - Ensure acidic conditions - Optimize reaction time incomplete_reduction->troubleshoot_reduction troubleshoot_reduction->reduction salt_formation Step 2: Hydrochloride Salt Formation reduction_ok->salt_formation check_precipitation Check Precipitation salt_formation->check_precipitation no_precipitate Issue: No Precipitate / Oiling Out check_precipitation->no_precipitate No precipitation_ok Precipitate Formed check_precipitation->precipitation_ok Yes troubleshoot_precipitation Troubleshoot: - Change solvent/add anti-solvent - Concentrate solution - Use anhydrous conditions - Induce crystallization no_precipitate->troubleshoot_precipitation troubleshoot_precipitation->salt_formation purification Step 3: Purification (Recrystallization) precipitation_ok->purification check_purity Check Purity (NMR, HPLC) purification->check_purity impure_product Issue: Impure Product check_purity->impure_product No final_product Pure 6-Chloro-2,3-dihydro-1H-indole HCl check_purity->final_product Yes troubleshoot_purity Troubleshoot: - Identify impurities - Optimize recrystallization - Wash crystals impure_product->troubleshoot_purity troubleshoot_purity->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

purification challenges with 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthesis of the free base (6-chloro-2,3-dihydro-1H-indole) and the subsequent hydrochloride salt formation. These may include:

  • Unreacted 6-chloro-1H-indole: The starting material for the reduction reaction may not have been fully consumed.

  • Over-reduced species: Further reduction of the indoline ring can lead to undesired byproducts.

  • Side-reaction products: Depending on the synthetic route, other chlorinated or rearranged isomers may form.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., acetic acid, ethyl acetate, isopropanol) may be present in the final product.[1]

  • Excess Hydrochloric Acid: Incomplete removal of excess HCl used for salt formation.

  • Water: The hydrochloride salt can be hygroscopic.

Q2: My final product has a persistent color (e.g., yellow, brown). What is the likely cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of oxidized impurities or residual starting materials. The indole and indoline scaffolds can be susceptible to oxidation, leading to colored byproducts. To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of the desired product, potentially lowering the yield.

  • Chromatography: If color persists after recrystallization, column chromatography of the free base before salt formation is recommended. A typical system is silica gel with a hexane/ethyl acetate gradient.[2]

  • Inert Atmosphere: Ensure that the synthesis and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a good choice for determining the purity and identifying impurities. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a suitable starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Gas Chromatography (GC): Specifically for the analysis of residual solvents.[4]

Troubleshooting Purification Challenges

Problem Potential Cause Recommended Solution
Low Purity After Initial Precipitation Incomplete reaction during the synthesis of the free base.Purify the crude 6-chloro-2,3-dihydro-1H-indole (free base) by column chromatography before converting it to the hydrochloride salt.[2]
Co-precipitation of impurities with the hydrochloride salt.Perform a recrystallization from a suitable solvent system. Isopropanol or an ethanol/diethyl ether mixture are good starting points.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Select a solvent with a lower boiling point or use a solvent mixture to lower the overall boiling point.
The solution is supersaturated and cooling too rapidly.Ensure the compound is fully dissolved at the solvent's boiling point and allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Poor Crystal Formation The chosen solvent is not optimal for crystallization.Screen a range of solvents with varying polarities. Sometimes a binary solvent system (a good solvent and a poor solvent) is necessary to induce crystallization.
The concentration of the compound in the solvent is too low.Concentrate the solution to induce saturation and subsequent crystal formation upon cooling.
High Levels of Residual Solvents Inadequate drying of the final product.Dry the product under high vacuum at an appropriate temperature. The temperature should be high enough to remove solvents but not so high as to cause degradation.
Formation of a solvate.If a solvate has formed, it may require more stringent drying conditions or recrystallization from a different solvent that does not form a solvate.

Experimental Protocols

Protocol 1: Purification of 6-Chloro-2,3-dihydro-1H-indole (Free Base) by Column Chromatography

This protocol is for the purification of the free base before its conversion to the hydrochloride salt.

  • Slurry Preparation: Adsorb the crude 6-chloro-2,3-dihydro-1H-indole onto a small amount of silica gel by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of the hydrochloride salt. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude hydrochloride salt in a minimal amount of a heated solvent (e.g., isopropanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data

The following table provides an illustrative comparison of purity levels that might be expected from different purification methods. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
None (Crude Product) 85-90%--Contains unreacted starting material, side-products, and residual solvents.
Solvent Wash (e.g., with cold diethyl ether) 85-90%90-95%>90%Effective for removing non-polar impurities.
Recrystallization (Isopropanol) 85-90%>98%70-85%Generally effective for removing a range of impurities. Yield is dependent on solubility differences.
Column Chromatography (of free base) followed by Salt Formation 85-90%>99%60-80%Most effective method for achieving high purity, but can be lower yielding and more time-consuming.

Visualizations

experimental_workflow crude_product Crude 6-Chloro-2,3-dihydro-1H-indole (Free Base) column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_free_base Purified Free Base column_chromatography->pure_free_base salt_formation Salt Formation (HCl in a suitable solvent) pure_free_base->salt_formation crude_hcl_salt Crude Hydrochloride Salt salt_formation->crude_hcl_salt recrystallization Recrystallization (e.g., Isopropanol) crude_hcl_salt->recrystallization pure_hcl_salt Pure Hydrochloride Salt (>98%) recrystallization->pure_hcl_salt analysis Purity Analysis (HPLC, NMR, MS) pure_hcl_salt->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Final Product check_impurities Identify Impurities (HPLC, NMR, MS) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm colored_impurities Colored Impurities? check_impurities->colored_impurities residual_solvents Residual Solvents? check_impurities->residual_solvents unreacted_sm->colored_impurities No purify_free_base Purify Free Base by Column Chromatography unreacted_sm->purify_free_base Yes colored_impurities->residual_solvents No charcoal_treatment Recrystallize with Charcoal Treatment colored_impurities->charcoal_treatment Yes vacuum_drying Dry Under High Vacuum at Elevated Temperature residual_solvents->vacuum_drying Yes end_node Pure Product residual_solvents->end_node No purify_free_base->end_node charcoal_treatment->end_node vacuum_drying->end_node

Caption: A logical troubleshooting workflow for addressing common purity issues.

References

Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide & FAQs

Q1: My overall yield of this compound is low. What are the most common areas for yield loss?

Low overall yield can stem from inefficiencies in two key stages: the reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline), and the subsequent formation and isolation of the hydrochloride salt. For the reduction step, incomplete reaction, side reactions, and mechanical losses during workup are common culprits. In the salt formation step, improper crystallization technique or the use of aqueous reagents can lead to significant product loss.

Q2: I am observing a significant amount of unreacted 6-Chloro-1H-indole in my crude product after the reduction step. How can I improve the conversion?

Incomplete reduction is a frequent issue. Here are several factors to consider:

  • Purity and Activity of Sodium Cyanoborohydride (NaBH₃CN): This reducing agent can degrade over time. Using a freshly opened bottle or a recently purchased batch is recommended. The quality of the NaBH₃CN is critical for achieving high conversion.

  • Acidic Conditions: The reduction of the indole ring with NaBH₃CN proceeds via the formation of an iminium ion intermediate, which is favored under acidic conditions. Acetic acid is a common solvent and catalyst for this reaction. Ensure that the reaction medium remains acidic throughout the process.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or a modest increase in temperature may improve conversion. However, be cautious, as excessive heat can lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Stoichiometry of the Reducing Agent: While a molar excess of NaBH₃CN is typically used, ensuring an adequate excess (e.g., 1.5 equivalents) is crucial for driving the reaction to completion.

Q3: My final product is discolored, and I suspect the presence of impurities. What are the likely side products and how can I avoid them?

Discoloration can indicate the presence of oxidized species or other impurities. Potential side products in the reduction of 6-Chloro-1H-indole may include:

  • Over-reduction products: Although less common with the mild reducing agent NaBH₃CN, over-reduction of the benzene ring is a theoretical possibility under harsh conditions.

  • Byproducts from the reducing agent: Commercial NaBH₃CN can contain cyanide impurities, which may lead to the formation of cyano-adducts under certain conditions.[1]

  • Degradation products: Indolines can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure of the purified product to air can mitigate this.

To minimize impurities, use high-purity starting materials and solvents, maintain a controlled reaction temperature, and consider performing the reaction under an inert atmosphere.

Q4: I am having difficulty crystallizing the final hydrochloride salt. What can I do to improve this step?

The formation of the hydrochloride salt is a critical step for both purification and obtaining a stable, solid product. If you are facing challenges with crystallization, consider the following:

  • Anhydrous Conditions: The hydrochloride salt of 6-chloroindoline can have some solubility in water. Therefore, it is crucial to use anhydrous solvents and an anhydrous source of HCl, such as a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane). Using aqueous HCl can significantly reduce the yield.

  • Solvent System: The choice of solvent for crystallization is critical. A common technique is to dissolve the free base (6-chloroindoline) in a solvent in which it is soluble (e.g., ethanol, ethyl acetate, or diethyl ether) and then add a solution of HCl in a solvent in which the hydrochloride salt is insoluble. This will cause the salt to precipitate. An ethanol/diethyl ether mixture is often effective.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the desired product can induce crystallization.

  • Temperature: Cooling the solution after the addition of HCl can improve the yield of the crystalline product.

Q5: What is a reliable synthetic route to obtain the starting material, 6-Chloro-1H-indole?

A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis . This two-step process typically involves:

  • Formation of an enamine from an o-nitrotoluene derivative. For 6-chloroindole, the starting material would be 4-chloro-2-nitrotoluene.

  • Reductive cyclization of the enamine to form the indole ring.

This method is known for its generally high yields and mild reaction conditions.

Quantitative Data Summary

ParameterVariationExpected Effect on YieldExpected Effect on PurityNotes
Reduction Temperature IncreaseMay increase reaction rate and conversion, potentially improving yield up to an optimal point.May decrease purity due to increased formation of byproducts at higher temperatures.Monitor by TLC to find the optimal balance. Room temperature is a good starting point.
Equivalents of NaBH₃CN IncreaseIncreasing from stoichiometric to a slight excess (e.g., 1.5 eq) will likely increase yield by driving the reaction to completion.A large excess may not significantly improve yield and can complicate workup.1.5 equivalents is a commonly reported and effective amount.[2]
Reaction Time IncreaseCan lead to higher conversion and improved yield, especially if the reaction is sluggish at room temperature.Prolonged reaction times may lead to the formation of degradation products.Monitor reaction progress by TLC to determine the optimal time.
Solvent for HCl salt formation Anhydrous vs. AqueousUsing anhydrous HCl in an organic solvent will significantly increase the yield of the precipitated salt.Purity is generally high for crystalline salts, but aqueous conditions can trap water in the product.The use of aqueous HCl should be avoided to prevent loss of product due to its solubility.

Experimental Protocols

Protocol 1: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole[2]

This protocol is a general procedure for the reduction of 6-chloroindole.

Materials:

  • 6-Chloro-1H-indole

  • Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • 5N aqueous sodium hydroxide solution

  • Magnesium sulfate (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.

  • To this stirred solution, add sodium cyanoborohydride (e.g., 1.24 g, 0.0197 mol, 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 20 minutes. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the acetic acid and basify the mixture by the slow addition of 5N aqueous sodium hydroxide solution until the pH is greater than 10.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.

Protocol 2: Formation of this compound

This is a general protocol for the formation of the hydrochloride salt.

Materials:

  • Crude 6-Chloro-2,3-dihydro-1H-indole

  • Anhydrous diethyl ether

  • Anhydrous ethanol (optional)

  • Anhydrous HCl solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve the crude 6-Chloro-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether. If solubility is an issue, a small amount of anhydrous ethanol can be added to aid dissolution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate as a solid.

  • Continue stirring in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Chloro-2,3-dihydro-1H-indole cluster_purification Purification and Salt Formation start Start with 6-Chloro-1H-indole reduction Reduction with NaBH3CN in Acetic Acid start->reduction workup Aqueous Workup (Base Quench & Extraction) reduction->workup free_base Crude 6-Chloro-2,3-dihydro-1H-indole (Free Base) workup->free_base dissolution Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) free_base->dissolution hcl_addition Add Anhydrous HCl Solution dissolution->hcl_addition crystallization Crystallization (Cooling) hcl_addition->crystallization final_product 6-Chloro-2,3-dihydro-1H-indole hydrochloride (Solid) crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reduction Reduction Step Troubleshooting cluster_purification Purification & Salt Formation Troubleshooting start Low Yield or Purity Issue check_reagents Check Reagent Quality (NaBH3CN, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Acidic pH, Temperature) start->check_conditions monitor_reaction Monitor by TLC check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time Increase Reaction Time or Temperature incomplete_reaction->extend_time Yes poor_crystallization Poor Crystallization? incomplete_reaction->poor_crystallization No check_anhydrous Ensure Anhydrous Conditions optimize_solvent Optimize Crystallization Solvent System check_anhydrous->optimize_solvent use_seed_crystal Use Seed Crystal optimize_solvent->use_seed_crystal poor_crystallization->check_anhydrous Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

identifying side reactions of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Chloro-2,3-dihydro-1H-indole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions during the synthesis of 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline) from 6-chloroindole via reduction are incomplete reduction and dehalogenation. These lead to the formation of specific impurities that can complicate purification and affect the quality of the final product.

Q2: What are the typical byproducts I should expect to see in my reaction mixture?

A2: The primary byproducts originating from the side reactions mentioned above include:

  • 6-Chloro-1H-indole: This is the unreacted starting material resulting from an incomplete reduction reaction.

  • Indoline: This is the product of complete dehalogenation, where the chlorine atom at the 6-position is replaced by a hydrogen atom.

  • Over-reduced species: While less common with milder reducing agents, harsh conditions could potentially lead to the reduction of the benzene ring.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. For the reduction of 6-chloroindole using sodium cyanoborohydride, consider the following:

  • Control of pH: Maintaining a slightly acidic pH (around 3-4) can favor the reduction of the iminium ion intermediate over the carbonyl group and can help modulate the reactivity of the reducing agent.[1]

  • Temperature Control: Perform the reaction at a controlled, low-to-ambient temperature to reduce the likelihood of dehalogenation.

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent, which is generally selective for the reduction of iminium ions in the presence of other functional groups.[2] Using harsher reducing agents may increase the extent of dehalogenation.

Q4: What is the stability of this compound in different conditions?

A4: As a hydrochloride salt, this compound is expected to be most stable in acidic to neutral aqueous solutions. In basic conditions, the free base of 6-chloroindoline will be generated. Indolines, in general, can be susceptible to air oxidation, which may be accelerated at higher pH. It is recommended to store solutions of the hydrochloride salt at a low temperature (e.g., 2-8 °C) and protected from light to minimize potential degradation. For long-term storage, the solid crystalline form is preferred.

Troubleshooting Guides

Problem 1: High levels of unreacted 6-chloroindole in the final product.
  • Potential Cause: Incomplete reaction.

  • Troubleshooting & Optimization:

    • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Reducing Agent Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary to drive the reaction to completion.

    • Temperature: While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature may be required to achieve full conversion. Monitor for an increase in byproducts if the temperature is raised.

Problem 2: Significant formation of dehalogenated indoline.
  • Potential Cause: Dehalogenation side reaction. This is a known issue in the reduction of halogenated aromatic compounds. During the catalytic hydrogenation of a similar chloro-indole derivative, dehalogenation was observed at levels of 0.5-1.0%.[3][4]

  • Troubleshooting & Optimization:

    • Choice of Catalyst/Reducing Agent: If using catalytic hydrogenation, the choice of catalyst and solvent can influence the extent of dehalogenation. For chemical reductions, using a milder reducing agent like sodium cyanoborohydride is generally preferred over more potent ones.[2]

    • Reaction Conditions: Avoid excessive heat and prolonged reaction times once the starting material has been consumed.

    • pH Control: Maintaining an appropriate pH can sometimes suppress dehalogenation.

Problem 3: Difficulty in purifying this compound.
  • Potential Cause: Presence of closely related impurities such as indoline and unreacted 6-chloroindole.

  • Troubleshooting & Optimization:

    • Extraction: After the reaction, a standard work-up involving extraction can help remove some impurities. Basifying the reaction mixture will allow for the extraction of the free indoline bases into an organic solvent.

    • Crystallization: The hydrochloride salt can be selectively precipitated from a suitable solvent system to enhance purity.

    • Column Chromatography: If significant impurities remain, column chromatography of the free base (6-chloroindoline) on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective before converting it to the hydrochloride salt.

Experimental Protocols

Key Experiment: Reduction of 6-Chloroindole to 6-Chloro-2,3-dihydro-1H-indole

This protocol is a general guideline for the reduction using sodium cyanoborohydride.

Materials:

  • 6-Chloro-1H-indole

  • Glacial Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ethyl acetate

  • 5 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 eq) in glacial acetic acid.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Basify the mixture to a pH > 10 with 5 M NaOH solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2,3-dihydro-1H-indole.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
6-Chloro-1H-indoleC₈H₆ClNUnreacted starting material
IndolineC₈H₉NDehalogenation of the desired product or starting material

Table 2: Typical Analytical Techniques for Impurity Profiling

Analytical TechniquePurpose
Thin Layer Chromatography (TLC)Reaction monitoring and qualitative assessment of purity.
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of the main product and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of unknown impurities by mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the final product and isolated impurities.

Visualizations

Reaction_Pathway 6-Chloroindole 6-Chloroindole 6-Chloro-2,3-dihydro-1H-indole 6-Chloro-2,3-dihydro-1H-indole 6-Chloroindole->6-Chloro-2,3-dihydro-1H-indole Reduction (e.g., NaBH3CN) Indoline Indoline 6-Chloroindole->Indoline Dehalogenation & Reduction 6-Chloro-2,3-dihydro-1H-indole->Indoline Dehalogenation

Caption: Main reaction and potential side reactions during the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification Reaction Reaction Crude Product Crude Product Reaction->Crude Product Analyze Purity (TLC, LC-MS) Analyze Purity (TLC, LC-MS) Crude Product->Analyze Purity (TLC, LC-MS) Pure? Pure? Analyze Purity (TLC, LC-MS)->Pure? Final Product Final Product Pure?->Final Product Purification Purification Pure?->Purification Column Chromatography Column Chromatography Purification->Column Chromatography Crystallization (HCl salt) Crystallization (HCl salt) Column Chromatography->Crystallization (HCl salt) Crystallization (HCl salt)->Final Product

Caption: General workflow for synthesis, analysis, and purification.

References

stability and degradation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Chloro-2,3-dihydro-1H-indole hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and degradation of this versatile compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For maximum shelf-life, a storage temperature of -20°C is recommended. The compound is moisture-sensitive; therefore, it is crucial to handle it under an inert gas and protect it from moisture.[3]

Q2: Is the compound stable at room temperature?

A2: Yes, the product is chemically stable under standard ambient conditions (room temperature) for short-term handling and use. However, for long-term storage, the recommended refrigerated or frozen conditions should be followed to prevent slow degradation over time.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: It is essential to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1][4] Avoid the formation of dust and aerosols.[1] In case of contact, wash the affected area with plenty of soap and water.[5]

Q4: What materials or chemicals are incompatible with this compound?

A4: The compound should not be stored or mixed with strong oxidizing agents or strong acids, as these can induce degradation.[5][6]

Q5: What are the expected hazardous decomposition products?

A5: Thermal decomposition or combustion can produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][6]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a scenario-based troubleshooting framework for common issues encountered during experimental work.

Problem: I'm observing unexpected peaks in my HPLC analysis of a solution containing this compound that has been stored for a few days. What is happening?

Root Cause Analysis: The appearance of new peaks in your chromatogram is a classic sign of chemical degradation. For an indoline structure, the most probable culprits are hydrolysis and oxidation, especially when in solution. The hydrochloride salt form enhances water solubility, which can facilitate hydrolytic pathways if the solution's pH is not controlled.[7] Furthermore, the secondary amine in the indoline ring is susceptible to oxidation.

Investigative Workflow:

G start Unexpected Peak Observed fresh_sample Analyze a freshly prepared sample as a t=0 baseline. start->fresh_sample control_check Do the new peaks appear in the fresh sample? fresh_sample->control_check process_impurity Impurity is likely from a different source (e.g., solvent, process-related). Investigate upstream. control_check->process_impurity Yes degradation_path Degradation is confirmed. Proceed to identify the pathway. control_check->degradation_path No hydrolysis_check Hypothesis 1: Hydrolysis Prepare samples in buffered solutions (e.g., pH 3, 7, 9) and monitor. degradation_path->hydrolysis_check oxidation_check Hypothesis 2: Oxidation Prepare sample in de-gassed, antioxidant-spiked solvent (e.g., with BHT) or under inert gas (N2/Ar). degradation_path->oxidation_check compare Compare results to identify conditions that prevent the peak's formation. hydrolysis_check->compare oxidation_check->compare conclusion Identify degradation pathway and establish stable analytical conditions. compare->conclusion G cluster_0 Potential Degradation Pathways Parent 6-Chloro-2,3-dihydro-1H-indole (Indoline structure) Oxidation Oxidation (e.g., with H₂O₂) Parent->Oxidation [O] Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O, H⁺/OH⁻ Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Indole Product A: 6-Chloro-1H-indole (Aromatization) Oxidation->Indole Dimer Product B: Oxidative Dimerization Products Oxidation->Dimer RingOpening Product C: Ring-Opened Products Hydrolysis->RingOpening Dehalogenation Product D: Dechlorinated Species Photolysis->Dehalogenation

References

Technical Support Center: 6-Chloro-2,3-dihydro-1H-indole hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The information is designed to assist in anticipating potential degradation products and designing robust stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains an indoline ring system and a chloro-substituent on the aromatic ring, several degradation pathways can be anticipated under stress conditions. The primary pathways include oxidation, hydrolysis, and photolysis. Oxidation is likely to cause aromatization of the dihydroindole ring to form 6-chloro-1H-indole or oxidation at the benzylic position to yield an oxindole derivative. Hydrolysis, particularly under harsh pH and temperature conditions, may lead to the cleavage of the heterocyclic ring or substitution of the chlorine atom. Photodegradation could result in dechlorination or the formation of various photoproducts through radical mechanisms.

Q2: What are the most likely degradation products I should look for when performing forced degradation studies?

A2: Key potential degradation products to monitor include:

  • Oxidation Products: 6-Chloro-1H-indole (aromatization product) and 6-Chloro-1,3-dihydro-2H-indol-2-one (oxindole derivative).

  • Hydrolysis Products: Potential for substitution of the chlorine with a hydroxyl group to form 6-hydroxy-2,3-dihydro-1H-indole under certain conditions. Ring-opened products may also form under extreme pH and heat.

  • Photodegradation Products: Dechlorinated product (2,3-dihydro-1H-indole) and potentially other hydroxylated or dimeric species.

Q3: My assay shows multiple degradation peaks. How can I identify which degradation pathway is occurring?

A3: To identify the degradation pathway, a systematic approach is recommended. First, compare the retention times of your unknown peaks with those of commercially available standards of potential degradants, if possible. Utilize a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information can help in proposing molecular formulas and structures. Further structural elucidation can be achieved using techniques like NMR spectroscopy after isolating the impurities. By correlating the appearance of specific degradation products with the applied stress condition (e.g., observing an increase in a particular peak only under oxidative stress), you can deduce the active degradation pathway.

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: If no degradation is observed, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), or increase the temperature (e.g., from 60°C to 80°C).

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.

  • Thermal: Increase the temperature in increments (e.g., 80°C, 100°C, etc.).

  • Photostability: Ensure the light source provides both UV and visible light and increase the exposure duration as per ICH Q1B guidelines.

It is important to note that over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions. A target degradation of 5-20% is generally considered appropriate for the development of stability-indicating methods.

Troubleshooting Guides

Issue Possible Cause Recommended Action
No degradation observed under hydrolytic stress. - Insufficient acid/base concentration or temperature. - Compound is highly stable to hydrolysis.- Increase acid/base concentration (up to 1M) and/or temperature (up to 80°C). - Extend the duration of the study. - If still no degradation, document the stability of the molecule under the tested conditions.
Excessive degradation (>50%) leading to multiple, small peaks. - Stress conditions are too harsh.- Reduce the stressor concentration, temperature, or exposure time. - Aim for a target degradation of 5-20% to primarily observe the initial degradation products.
Poor peak shape or resolution in HPLC analysis. - Inappropriate column chemistry or mobile phase. - Co-elution of degradation products.- Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., different pH, organic solvents like acetonitrile and methanol). - Adjust the gradient slope to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). - Non-chromophoric degradation products are formed. - Degradation products are not being eluted from the column. - Volatile degradation products are formed.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector. - Modify the mobile phase or gradient to ensure all components are eluted. - For thermal degradation, consider using techniques like headspace GC-MS to identify volatile degradants.
Inconsistent results between replicate experiments. - Inhomogeneous sample preparation. - Fluctuation in experimental conditions (e.g., temperature, light intensity).- Ensure the drug substance is completely dissolved before stressing. - Use calibrated and controlled equipment (e.g., oven, photostability chamber). - Prepare fresh solutions for each experiment.

Summary of Potential Degradation Pathways and Products

Stress ConditionProposed Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Potential for slow hydrolysis of the chloro-substituent at elevated temperatures.6-Hydroxy-2,3-dihydro-1H-indole
Basic Hydrolysis Nucleophilic substitution of the chlorine atom by hydroxide.6-Hydroxy-2,3-dihydro-1H-indole
**Oxidative (H₂O₂) **Aromatization of the dihydroindole ring; Oxidation of the benzylic carbon.6-Chloro-1H-indole; 6-Chloro-1,3-dihydro-2H-indol-2-one
Photolytic Homolytic cleavage of the C-Cl bond.2,3-dihydro-1H-indole; Potential for formation of hydroxylated or dimeric products.
Thermal Dehydrogenation (aromatization).6-Chloro-1H-indole

Experimental Protocols

Forced Degradation under Hydrolytic Conditions
  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl at 80°C.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis by HPLC.

    • If no significant degradation is observed, repeat the experiment with 1 M NaOH at 80°C.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in water at approximately 1 mg/mL.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points for HPLC analysis.

Forced Degradation under Oxidative Conditions
  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Add 3% hydrogen peroxide solution.

  • Keep the solution at room temperature and protected from light for 24 hours.

  • Withdraw samples at appropriate time points for HPLC analysis.

  • If no significant degradation is observed, repeat the experiment with 30% hydrogen peroxide.

Forced Degradation under Photolytic Conditions
  • Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at appropriate time points for HPLC analysis.

Forced Degradation under Thermal Conditions
  • Place the solid drug substance in a controlled temperature oven at 80°C.

  • Withdraw samples at appropriate time points (e.g., 1, 3, 5, 7 days).

  • Prepare solutions of the withdrawn samples for HPLC analysis.

  • If no significant degradation is observed, increase the temperature to 100°C.

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation Parent This compound Oxidation_Product_1 6-Chloro-1H-indole (Aromatization) Parent->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 6-Chloro-1,3-dihydro-2H-indol-2-one (Oxindole formation) Parent->Oxidation_Product_2 H₂O₂ Hydrolysis_Product 6-Hydroxy-2,3-dihydro-1H-indole (Dechlorination-Hydroxylation) Parent->Hydrolysis_Product Acid/Base, Heat Photolysis_Product 2,3-dihydro-1H-indole (Dechlorination) Parent->Photolysis_Product Light (UV/Vis)

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare stock solution of This compound Stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) Start->Stress Sampling Withdraw samples at time intervals Stress->Sampling Neutralize Neutralize (if acidic/basic) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

Caption: General workflow for forced degradation studies.

Technical Support Center: Recrystallization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of 6-Chloro-2,3-dihydro-1H-indole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is often used in pharmaceutical research and development, achieving high purity is critical for accurate experimental results and for meeting regulatory standards.[1]

Q2: How do I choose a suitable solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility is key to obtaining a good yield of pure crystals upon cooling. For hydrochloride salts, polar solvents are generally a good starting point.

Q3: Why is it important to use the hydrochloride salt form for this compound in research?

The hydrochloride salt form of 6-Chloro-2,3-dihydro-1H-indole enhances its solubility, particularly in aqueous solutions.[1] This property is highly advantageous for various biological assays and for the formulation of pharmaceutical products.[1]

Q4: Can I use a single solvent system for recrystallization?

While a single solvent can work, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) often provides better control over the crystallization process. For indole derivatives, mixtures of an alcohol and water have been shown to be effective.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the principles of recrystallizing indole hydrochloride salts. Optimization may be required based on the initial purity of the compound and the specific impurities present.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot methanol to dissolve the solid completely with stirring. The solution should be heated to near the boiling point of methanol.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-solvent:

    • While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot methanol until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimal hot methanol hot_filter Filter to remove insoluble impurities dissolve->hot_filter If impurities are present add_water Add water until cloudy dissolve->add_water If no solid impurities hot_filter->add_water add_methanol Add methanol until clear add_water->add_methanol cool_rt Slowly cool to room temperature add_methanol->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filter Collect crystals by vacuum filtration cool_ice->vacuum_filter wash Wash with cold solvent mixture vacuum_filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used.[2][3] 2. The solution is supersaturated.[2]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by:     a. "Seeding" with a small crystal of the pure compound.     b. Scratching the inside of the flask with a glass rod at the meniscus.
Oiling out (compound separates as a liquid instead of crystals)1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Cooling is too rapid.[4] 4. Significant impurities are present.[3]1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add more of the "good" solvent (methanol), and cool slowly. 3. Ensure a slow cooling rate by insulating the flask. 4. The compound may require purification by another method, such as column chromatography, before recrystallization.
Low recovery/yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[4] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature.1. Reduce the initial volume of solvent used. The mother liquor can be concentrated to recover more product, which may then be recrystallized again. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. The excess can be evaporated before cooling.[2] 3. Allow for a longer cooling period and ensure the ice bath is sufficiently cold.
Crystals are colored 1. Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield by adsorbing the desired product.[4]

Troubleshooting Decision Tree

G start Recrystallization Issue no_crystals No crystals form start->no_crystals oiling_out Compound oils out start->oiling_out low_yield Low yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat, add more 'good' solvent, and cool slowly oiling_out->reheat_add_solvent check_impurities Consider pre-purification (e.g., chromatography) oiling_out->check_impurities reduce_solvent_volume Use less solvent initially low_yield->reduce_solvent_volume preheat_funnel Pre-heat filtration apparatus low_yield->preheat_funnel extend_cooling Extend cooling time/use lower temp. low_yield->extend_cooling supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil off some solvent too_much_solvent->boil_off Yes seed_scratch Seed with crystal or scratch flask supersaturated->seed_scratch Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

removal of residual solvents from 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual solvents from 6-Chloro-2,3-dihydro-1H-indole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why is their removal important?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2][3] They are not completely removed by practical manufacturing techniques.[2][3][4] Their removal is critical because they provide no therapeutic benefit and can pose a risk to human health.[2][3][5] Furthermore, residual solvents can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as crystallinity, which can impact dissolution rates and the stability of the final product.[6][7]

Q2: Which regulatory guidelines should I follow for residual solvent limits?

A2: The most widely accepted guidelines are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C (R8) guidelines.[1][2][8] These guidelines classify residual solvents into three classes based on their toxicity and recommend permissible daily exposure (PDE) and concentration limits (in ppm) for each solvent.[1][2][5]

Q3: How are residual solvents typically quantified?

A3: The standard and regulatory-accepted method for quantifying residual solvents in APIs is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[6][9][10] This technique is highly sensitive and reproducible for determining the concentration of volatile organic compounds.[6][7][9][10]

Troubleshooting Guides

Issue 1: Standard vacuum drying is ineffective at removing a specific solvent (e.g., ethanol, isopropanol, acetic acid).

  • Possible Cause: The solvent may be entrapped within the crystal lattice of the this compound.[9] This is a common issue with hydrochloride salts, particularly with protic solvents like alcohols, which can form strong interactions with the molecule.[9] Prolonged drying, even at elevated temperatures, may be ineffective and could risk thermal degradation.[9]

  • Solutions:

    • Solvent Displacement (Vacuum Hydration): This technique is highly effective for removing entrapped alcohols from hydrochloride salts.[9] By introducing water vapor into the vacuum oven, the water molecules can displace the trapped solvent molecules within the crystal structure.[9][11][12] The excess water is then removed by conventional vacuum drying.[11]

    • Recrystallization: Dissolving the compound in a suitable solvent system and allowing it to recrystallize can break the existing crystal lattice and release the trapped solvents into the mother liquor.[9]

    • Slurrying/Washing: Creating a slurry of the compound in a solvent in which it is poorly soluble can help wash away residual solvents from the surface of the crystals. This is a less aggressive method than full recrystallization.[13]

Issue 2: The product "oils out" or fails to crystallize during recrystallization.

  • Possible Cause:

    • Supersaturation: The solution may be too concentrated, or the cooling rate is too rapid.

    • Inappropriate Solvent System: The chosen anti-solvent may be too strong, causing the product to precipitate as an oil rather than crystallize. The polarity difference between the solvent and anti-solvent might be too large.

    • Impurities: The presence of impurities can sometimes inhibit crystal formation.

  • Solutions:

    • Optimize Cooling: Reduce the cooling rate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Adjust Solvent System: Use a different anti-solvent or adjust the solvent/anti-solvent ratio. Add the anti-solvent more slowly while vigorously stirring.

    • Seeding: Introduce a small crystal of the pure product to the solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

Issue 3: The chosen drying method causes degradation of the this compound.

  • Possible Cause: The compound is thermolabile, and the drying temperature is too high. Many APIs can be sensitive to heat, especially for extended periods.[14][15]

  • Solutions:

    • Lower the Temperature: Reduce the drying temperature and extend the drying time under a higher vacuum.

    • Use Lyophilization (Freeze-Drying): Lyophilization removes solvent by sublimation from a frozen state, avoiding high temperatures entirely.[15][16] This method is ideal for preserving the physical and chemical integrity of thermolabile compounds.[15][17]

    • Spray Drying: This technique involves atomizing a solution of the API into a hot gas stream.[14][15] While it involves heat, the exposure time is extremely short (seconds), which can minimize thermal degradation for many sensitive compounds.[15]

Data Presentation

Table 1: ICH Q3C Classification of Common Solvents

SolventClassConcentration Limit (ppm)
BenzeneClass 12
Carbon TetrachlorideClass 14
AcetonitrileClass 2410
TolueneClass 2890
MethanolClass 23000
Ethyl AcetateClass 35000
EthanolClass 35000
Acetic AcidClass 35000
Isopropanol (IPA)Class 35000
AcetoneClass 35000

Data sourced from ICH Q3C (R8) Guidelines.[2][5][18]

Table 2: Hypothetical Comparison of Solvent Removal Techniques

TechniqueInitial Isopropanol Level (ppm)Final Isopropanol Level (ppm)Temperature (°C)Time (hours)Notes
Standard Vacuum Drying800062006024Ineffective at reaching <5000 ppm limit.
Recrystallization (Ethanol/Hexane)8000750N/A12High product purity but requires solvent removal step for new solvents.
Lyophilization8000350-40 to 2048Effective for heat-sensitive materials.
Vacuum Hydration + Drying80004505036 (12+24)Highly effective for entrapped solvents.[9][11]

Experimental Protocols

Protocol 1: Standard Vacuum Drying

  • Preparation: Place a thin layer of this compound in a suitable drying dish.

  • Loading: Place the dish in a vacuum oven.

  • Drying: Heat the oven to the desired temperature (e.g., 50-60°C, ensuring it is below the compound's degradation temperature).

  • Vacuum: Gradually apply a vacuum, aiming for a pressure below 10 mmHg.

  • Duration: Dry for a sufficient period (e.g., 12-24 hours), periodically testing for residual solvent levels via HS-GC until the required specification is met.[9]

  • Completion: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum with an inert gas like nitrogen.[9]

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For hydrochloride salts, alcohols (e.g., ethanol, isopropanol) or their mixtures with anti-solvents (e.g., hexane, ethyl acetate) are often effective.[9][13]

  • Dissolution: In a flask, add the minimum amount of the hot primary solvent required to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists. Crystal formation should begin.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent.[9]

  • Drying: Dry the purified crystals in a vacuum oven as per Protocol 1 to remove the recrystallization solvent.[9]

Protocol 3: Solvent Displacement via Vacuum Hydration

  • Preparation: Place the this compound containing the entrapped solvent (e.g., isopropanol) in a drying dish inside a vacuum oven.[9]

  • Water Source: Place a separate, open container of purified water inside the oven. This will provide the water vapor.[11]

  • Hydration: Heat the oven to a moderate temperature (e.g., 40-50°C) and apply a vacuum. The pressure should be controlled to ensure the presence of saturated water vapor.[11]

  • Duration of Hydration: Maintain these conditions for 12-24 hours to allow water molecules to displace the trapped solvent.[9]

  • Removal of Water: Remove the container of water from the oven.

  • Final Drying: Apply a high vacuum and continue heating to remove the displaced water from the product, as described in Protocol 1.

Mandatory Visualization

experimental_workflow General Workflow for Residual Solvent Removal cluster_0 Analysis & Identification cluster_1 Action cluster_2 Removal Methods cluster_3 Verification start Start: API Batch with Potential Residual Solvents analyze Quantify Solvents (HS-GC) start->analyze compare Compare to ICH Q3C Limits analyze->compare pass Release Batch compare->pass Solvents < Limit fail Select Removal Method compare->fail Solvents > Limit method1 Vacuum Drying fail->method1 Standard Volatiles method2 Recrystallization fail->method2 High Impurity Profile method3 Vacuum Hydration fail->method3 Entrapped Solvents (e.g., Alcohols) method4 Lyophilization fail->method4 Heat Sensitive API reanalyze Re-Quantify Solvents (HS-GC) method1->reanalyze method2->reanalyze method3->reanalyze method4->reanalyze reanalyze->compare Re-evaluate

Caption: Workflow for identifying and removing residual solvents from an API.

Caption: Decision tree for troubleshooting residual solvent issues.

vacuum_hydration Mechanism of Solvent Displacement by Vacuum Hydration cluster_before Before Hydration cluster_after After Hydration Lattice_Before Crystal Lattice Lattice_After Crystal Lattice Freed_Solvent Freed Solvent Lattice_Before->Freed_Solvent Releases Solvent Trapped Solvent Water Water Molecule Vapor H₂O Vapor (under vacuum) Vapor->Lattice_Before Displaces

Caption: How water vapor displaces trapped solvent from a crystal lattice.

References

Validation & Comparative

Comparative Biological Activity of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its structural analogs. This document synthesizes available experimental data to offer insights into the potential therapeutic applications of this class of compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the indole ring, such as the introduction of a chloro substituent and saturation of the 2,3-double bond to form an indoline structure, can significantly modulate the pharmacological properties of the parent compound. This guide focuses on the biological activities of this compound and its analogs, exploring their potential as modulators of key physiological targets, including central nervous system (CNS) receptors and enzymes.

Comparative Analysis of Biological Activities

While a comprehensive head-to-head comparison of this compound and a wide array of its analogs is not extensively documented in a single study, by collating data from various sources, a picture of their potential activities begins to emerge. The primary areas of investigation for these compounds include their interaction with dopamine and serotonin receptors, their potential as kinase inhibitors, and their anti-inflammatory and cytotoxic effects.

Central Nervous System (CNS) Receptor Binding Affinity

The indoline scaffold is a common motif in ligands for dopamine and serotonin receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders. The following tables summarize the available, albeit limited, binding affinity data for 6-chloro-substituted indoline analogs at these receptors.

Table 1: Dopamine Receptor Binding Affinities of 6-Chloroindoline Analogs

Compound/AnalogReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference Compound
Analog A (Hypothetical)D₂150Haloperidol (Kᵢ = 1.2 nM)
Analog B (Hypothetical)D₃75Spiperone (Kᵢ = 0.5 nM)

Note: Data in this table is hypothetical and for illustrative purposes due to the lack of direct experimental values in the searched literature. Researchers are encouraged to perform their own binding assays.

Table 2: Serotonin Receptor Binding Affinities of 6-Chloroindoline Analogs

Compound/AnalogReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference Compound
Analog C (Hypothetical)5-HT₂A250Ketanserin (Kᵢ = 2.1 nM)
Analog D (Hypothetical)5-HT₆98Clozapine (Kᵢ = 5.0 nM)

Note: Data in this table is hypothetical and for illustrative purposes due to the lack of direct experimental values in the searched literature. Researchers are encouraged to perform their own binding assays.

Enzyme Inhibition

The indole nucleus is a feature of many kinase inhibitors. Dichlorinated indole derivatives, in particular, have been explored for their potential to inhibit various protein kinases, which are key targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, potentially enhancing potency and selectivity.

Table 3: Kinase Inhibitory Activity of Indoline Analogs

Compound/AnalogTarget KinaseIC₅₀ (µM)Reference Compound
Indeno[1,2-b]indole AnalogCK20.17Emodin (IC₅₀ = 0.58 µM)
Pyrrole indolin-2-one AnalogVEGFR-2VariesSunitinib

Note: The data presented is for structurally related indole and indoline compounds to indicate the potential for this scaffold. Direct data for this compound analogs is limited.

Anti-Inflammatory and Cytotoxic Activity

Indole derivatives have been investigated for their anti-inflammatory and cytotoxic properties. The following table presents data for related indole compounds, suggesting potential avenues of investigation for 6-chloroindoline analogs.

Table 4: Anti-Inflammatory and Cytotoxic Activity of Indole Analogs

Compound/AnalogAssayCell LineIC₅₀ / ActivityReference Compound
Indole-3-carbinolAnti-inflammatory (NO production)RAW 264.7-Indomethacin
Indole derivative 1cCytotoxicity (MTT)HeLaLC₅₀ = 0.50 µMDoxorubicin
Indole derivative 1cCytotoxicity (MTT)HepG2LC₅₀ = 0.9 µMDoxorubicin
Indole derivative 1cCytotoxicity (MTT)MCF-7LC₅₀ = 0.55 µMDoxorubicin

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are representative protocols for key assays relevant to the biological evaluation of this compound and its analogs.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole

A general procedure for the synthesis of 6-chloro-2,3-dihydro-1H-indole involves the reduction of 6-chloroindole.

Materials:

  • 6-Chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride

  • Ethyl acetate

  • 5N aqueous sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • Dissolve 6-chloro-1H-indole in acetic acid under a nitrogen atmosphere.

  • Add sodium cyanoborohydride to the solution.

  • Stir the reaction mixture at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Extract the organic phase with a 5N aqueous sodium hydroxide solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine or serotonin receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D₂ or 5-HT₂A)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds (6-chloroindoline analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol for D₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known competing ligand.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ values using the Cheng-Prusoff equation.

Kinase Inhibition Assay (e.g., for CK2)

This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Recombinant protein kinase (e.g., CK2)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified time.

  • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[2]

  • Normal human cell line (for selectivity assessment)[2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (0.5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[3]

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[1]

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or LC₅₀ values.[2]

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) incubate Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Measure Radioactivity (Scintillation Counting) add_scint->count analyze Calculate Specific Binding and Determine Ki count->analyze

Caption: General workflow for a competitive radioligand receptor binding assay.

Signaling Pathway: Potential Kinase Inhibition

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response inhibitor 6-Chloroindoline Analog (Potential Inhibitor) inhibitor->receptor inhibitor->kinase_cascade

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The available data, although not comprehensive for a direct comparison, suggests that this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Their potential to interact with key CNS receptors and inhibit protein kinases warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct systematic structure-activity relationship studies to elucidate the full therapeutic potential of this class of compounds. Future research should focus on the synthesis and biological evaluation of a focused library of 6-chloroindoline analogs to generate robust comparative data and guide the development of potent and selective drug candidates.

References

A Comparative Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in pharmaceutical development. The routes are evaluated based on their starting materials, reaction steps, yields, and purity, with supporting experimental data and protocols to aid in methodological assessment and selection.

Executive Summary of Synthesis Routes

Two principal pathways for the synthesis of this compound are outlined:

  • Route 1: Direct Reduction of 6-Chloro-1H-indole. This is a concise, one-step conversion of a commercially available starting material to the desired indoline core, followed by salt formation.

  • Route 2: Multi-step Synthesis via 6-Chlorooxindole. This pathway involves the initial synthesis of a 6-chlorooxindole intermediate from basic chemical building blocks, followed by reduction to the indoline and subsequent hydrochloride salt formation. This route is more convergent but involves a greater number of synthetic transformations.

Quantitative Data Comparison

The following tables summarize the quantitative aspects of each synthesis route, providing a clear comparison of their efficiency and product quality.

Table 1: Comparison of Overall Synthesis Routes

ParameterRoute 1: From 6-Chloro-1H-indoleRoute 2: From 2,5-Dichloronitrobenzene
Starting Material 6-Chloro-1H-indole2,5-Dichloronitrobenzene
Number of Steps 25
Overall Yield (approx.) High (likely >90%)Moderate
Key Intermediates NoneDimethyl-(4-chloro-2-nitrophenyl)malonate, 4-Chloro-2-nitrophenylacetic acid, 6-Chlorooxindole
Primary Advantages Short, high-yielding final stepUtilizes cheaper, more basic starting materials
Primary Disadvantages Relies on a more advanced starting materialLonger, more complex, with more waste streams

Table 2: Step-by-Step Yield and Purity Comparison

Route & StepReactionReagentsReported YieldReported Purity
Route 1
Step 1Reduction of 6-Chloro-1H-indoleSodium cyanoborohydride, Acetic acid~100% (crude)[1]Not specified
Step 2Hydrochloride Salt FormationHCl in a suitable solventHigh (assumed >95%)High (pharmaceutical grade)
Route 2
Step 1Malonate SynthesisDimethyl malonate, K₂CO₃, DMSO94.9%[2]93.6%[2]
Step 2Hydrolysis & DecarboxylationAcetic acid, HClNot specifiedNot specified
Step 3Reductive CyclizationIron powder, Acetic acid, Methanol93.1%[2]98.68% (recrystallized: 99.7%)[2]
Step 4Reduction of 6-ChlorooxindoleLiAlH₄ (representative)High (assumed >90%)High
Step 5Hydrochloride Salt FormationHCl in a suitable solventHigh (assumed >95%)High (pharmaceutical grade)

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthetic route.

G B 6-Chloro-2,3-dihydro-1H-indole C 6-Chloro-2,3-dihydro-1H-indole hydrochloride B->C HCl A A

Caption: Synthesis Route 1 from 6-Chloro-1H-indole.

G D 2,5-Dichloronitrobenzene E Dimethyl-(4-chloro-2-nitrophenyl)malonate D->E Dimethyl malonate, K₂CO₃, DMSO F 4-Chloro-2-nitrophenylacetic acid E->F AcOH, HCl G 6-Chlorooxindole F->G Fe, AcOH, MeOH H 6-Chloro-2,3-dihydro-1H-indole G->H LiAlH₄ I 6-Chloro-2,3-dihydro-1H-indole hydrochloride H->I HCl

Caption: Synthesis Route 2 from 2,5-Dichloronitrobenzene.

Experimental Protocols

Route 1: From 6-Chloro-1H-indole

Step 1: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole [1]

  • Materials:

    • 6-Chloro-1H-indole (2 g, 0.013 mol)

    • Acetic acid (10 mL)

    • Sodium cyanoborohydride (1.24 g, 0.0195 mol, 1.5 eq)

    • Ethyl acetate

    • 5N Sodium hydroxide solution

    • Magnesium sulfate

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole in acetic acid.

    • Add sodium cyanoborohydride to the solution.

    • Stir the reaction mixture at room temperature for 20 minutes.

    • Upon completion, dilute the mixture with ethyl acetate.

    • Extract the organic phase with a 5N aqueous sodium hydroxide solution.

    • Dry the organic phase over magnesium sulfate, filter, and concentrate to yield the crude product.

Step 2: Formation of this compound (General Procedure)

  • Materials:

    • Crude 6-Chloro-2,3-dihydro-1H-indole

    • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

    • Anhydrous HCl (gas or solution in a compatible solvent)

  • Procedure:

    • Dissolve the crude 6-chloro-2,3-dihydro-1H-indole in a minimal amount of the chosen anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl or bubble anhydrous HCl gas through the solution with stirring until precipitation is complete.

    • Collect the precipitated hydrochloride salt by filtration.

    • Wash the solid with a small amount of cold, anhydrous solvent.

    • Dry the product under vacuum to obtain this compound.

Route 2: From 2,5-Dichloronitrobenzene

Step 1: Synthesis of Dimethyl-(4-chloro-2-nitrophenyl)malonate [2]

  • Materials:

    • 2,5-Dichloronitrobenzene (251.2 g)

    • Dimethyl malonate (280 g)

    • Anhydrous potassium carbonate (500 g)

    • Dimethyl sulfoxide (3000 mL)

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • In a 5000 mL three-neck flask, combine dimethyl sulfoxide and dimethyl malonate.

    • While stirring, add 2,5-dichloronitrobenzene and anhydrous potassium carbonate.

    • Slowly heat the mixture to 85-95 °C and maintain for 6-10 hours.

    • After the reaction, cool to 20 °C and add 8000 mL of water.

    • Add concentrated hydrochloric acid dropwise (approx. 760-780 mL) while keeping the temperature below 30 °C.

    • Stir for 2 hours, then filter and wash the solid with water to obtain the product.

Step 2 & 3: Preparation of 6-Chlorooxindole [2]

  • Materials:

    • Dimethyl-(4-chloro-2-nitrophenyl)malonate

    • Acetic acid

    • Concentrated hydrochloric acid

    • Iron powder

    • Methanol

  • Procedure (Hydrolysis & Decarboxylation to 4-chloro-2-nitrophenylacetic acid):

    • The malonate intermediate is hydrolyzed and decarboxylated using a mixture of acetic acid and concentrated hydrochloric acid with heating.

  • Procedure (Reductive Cyclization):

    • In a 3000 mL three-neck flask, suspend 4-chloro-2-nitrophenylacetic acid (262.5 g) in a mixture of acetic acid (700 mL) and methanol (700 mL).

    • Heat to 50-55 °C and add iron powder (125 g) in portions.

    • Slowly heat to reflux and maintain for 2-4 hours.

    • After completion, cool to below 30 °C and pour into 13 L of cold water.

    • Add 1.3 L of concentrated hydrochloric acid, stir for 3 hours, and cool to below 15 °C.

    • Filter and wash the solid with water until neutral to obtain 6-chlorooxindole. Recrystallize from methanol for higher purity.

Step 4: Reduction of 6-Chlorooxindole to 6-Chloro-2,3-dihydro-1H-indole (Representative Protocol)

  • Materials:

    • 6-Chlorooxindole

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate (for quenching)

    • Water

    • 15% Sodium hydroxide solution

  • Procedure:

    • In a dry, nitrogen-flushed flask, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 6-chlorooxindole in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, 15% NaOH solution, and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter off the solids and wash with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 5: Formation of this compound (General Procedure)

  • Follow the same general procedure as described in Step 2 of Route 1.

References

Comparative Structural Elucidation of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the structural elucidation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its analogues: the parent compound 2,3-dihydro-1H-indole (indoline), and its positional isomers, 5-chloro-2,3-dihydro-1H-indole and 7-chloro-2,3-dihydro-1H-indole. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key analytical data and detailed experimental protocols to aid in the characterization of these and similar molecules.

The structural characterization of small molecules is a cornerstone of drug discovery and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide a detailed understanding of a molecule's atomic connectivity, functional groups, and three-dimensional arrangement. This guide will present a comparative overview of the expected analytical data for the title compound and its relatives, highlighting the influence of the chlorine substituent on their spectral properties.

Comparative Analytical Data

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₉Cl₂N190.07[1]
2,3-dihydro-1H-indole (Indoline)C₈H₉N119.16[2]
5-Chloro-2,3-dihydro-1H-indoleC₈H₈ClN153.61
7-Chloro-2,3-dihydro-1H-indoleC₈H₈ClN153.61

Table 2: Representative ¹H NMR Spectral Data (in CDCl₃)

Compoundδ (ppm) and Multiplicity
This compound Aromatic Protons: ~7.1 (d, 1H)~6.8 (d, 1H)~6.7 (dd, 1H)Aliphatic Protons: ~3.6 (t, 2H)~3.1 (t, 2H)N-H Proton: Broad singlet, variable
2,3-dihydro-1H-indole (Indoline) Aromatic Protons: ~7.0-7.2 (m, 2H)~6.6-6.8 (m, 2H)Aliphatic Protons: ~3.5 (t, 2H)~3.0 (t, 2H)N-H Proton: ~3.7 (br s, 1H)
5-Chloro-2,3-dihydro-1H-indole Aromatic Protons: ~7.1 (d, 1H)~7.0 (s, 1H)~6.6 (d, 1H)Aliphatic Protons: ~3.5 (t, 2H)~3.0 (t, 2H)N-H Proton: Broad singlet, variable
7-Chloro-2,3-dihydro-1H-indole Aromatic Protons: ~7.0 (t, 1H)~6.7 (d, 1H)~6.6 (d, 1H)Aliphatic Protons: ~3.6 (t, 2H)~3.1 (t, 2H)N-H Proton: Broad singlet, variable

Table 3: Representative ¹³C NMR Spectral Data (in CDCl₃)

Compoundδ (ppm)
This compound Aromatic Carbons: ~150, ~135, ~128, ~125, ~120, ~110Aliphatic Carbons: ~47, ~29
2,3-dihydro-1H-indole (Indoline) Aromatic Carbons: ~151, ~130, ~127, ~125, ~118, ~109Aliphatic Carbons: ~47, ~30
5-Chloro-2,3-dihydro-1H-indole Aromatic Carbons: ~149, ~131, ~127, ~125, ~124, ~110Aliphatic Carbons: ~47, ~30
7-Chloro-2,3-dihydro-1H-indole Aromatic Carbons: ~148, ~130, ~128, ~121, ~117, ~115Aliphatic Carbons: ~48, ~30

Table 4: Representative FTIR Spectral Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=C (Aromatic)C-N StretchC-Cl Stretch
This compound ~3200-3400 (broad)~3000-3100~1600, ~1480~1250-1350~700-800
2,3-dihydro-1H-indole (Indoline) ~3350~3050~1610, ~1490~1280-
5-Chloro-2,3-dihydro-1H-indole ~3340~3060~1600, ~1480~1270~750-850
7-Chloro-2,3-dihydro-1H-indole ~3350~3050~1600, ~1470~1280~700-800

Table 5: Representative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 153/155 (free base)118 (loss of Cl), 91
2,3-dihydro-1H-indole (Indoline) 119[3]118, 91[3]
5-Chloro-2,3-dihydro-1H-indole 153/155118 (loss of Cl), 91
7-Chloro-2,3-dihydro-1H-indole 153/155118 (loss of Cl), 91

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization:

    • ESI: The sample solution is sprayed through a heated, charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique that often yields the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): For more volatile samples, EI can be used, where the sample is vaporized and bombarded with a high-energy electron beam, typically resulting in the molecular ion [M]⁺ and extensive fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules.

    • An initial electron density map is calculated, from which the atomic positions are determined.

    • The structural model is refined against the experimental data to obtain the final, precise atomic coordinates.

Visualizations

The following diagrams illustrate key workflows and relationships in the structural elucidation process.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification QC Quality Control (e.g., TLC, mp) Synthesis->QC NMR NMR (1H, 13C) QC->NMR FTIR FTIR QC->FTIR MS Mass Spectrometry QC->MS Crystal Crystal Growth QC->Crystal Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Xray X-ray Diffraction Crystal->Xray Xray->Data_Integration Final_Structure Final Structure Data_Integration->Final_Structure

Caption: A typical workflow for the structural elucidation of a small molecule.

Signaling_Pathway_Comparison cluster_parent 2,3-dihydro-1H-indole cluster_substituted Chloro-substituted Analogues Indoline Indoline Core FiveChloro 5-Chloro-indoline Indoline->FiveChloro Substitution at C5 SixChloro 6-Chloro-indoline Indoline->SixChloro Substitution at C6 SevenChloro 7-Chloro-indoline Indoline->SevenChloro Substitution at C7

Caption: Relationship between the parent indoline and its chloro-substituted analogues.

NMR_Interpretation_Logic Spectrum NMR Spectrum ChemShift Chemical Shift (δ) Spectrum->ChemShift Integration Integration Spectrum->Integration Multiplicity Multiplicity (Splitting) Spectrum->Multiplicity Coupling Coupling Constants (J) Spectrum->Coupling ChemEnv Chemical Environment ChemShift->ChemEnv NumProtons Number of Protons Integration->NumProtons NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons Connectivity Connectivity Coupling->Connectivity Structure Molecular Structure NumProtons->Structure ChemEnv->Structure NeighboringProtons->Structure Connectivity->Structure

Caption: Logical flow for interpreting NMR spectral data to elucidate molecular structure.

References

Navigating the Analytical Landscape: A Comparative Guide to Method Validation for 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a critical intermediate in pharmaceutical synthesis, selecting a robust and reliable analytical method is paramount.[1] This guide offers a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of direct cross-validation studies for this compound in published literature, the quantitative data presented here are representative values derived from validated methods for structurally similar halogenated and indole-containing compounds, such as 6-Chloroindole.[2] These values serve as a reliable baseline for developing and validating methods for the target compound.[2]

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantification, purity assessment, or high-sensitivity trace analysis. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for compounds structurally similar to this compound.

Table 1: Comparison of Key Analytical Validation Parameters [2]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Quantification, Purity AssessmentIdentification, QuantificationHigh-Sensitivity Quantification, Structural Confirmation
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 150 ng/mL0.5 - 30 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL stock solution).

    • Prepare a series of calibration standards by serial dilution of the stock solution.[2]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.[2]

    • Determine the concentration of the analyte in the samples from the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers high specificity and is suitable for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: A high-resolution fused silica capillary GC column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[2]

    • Ramp to 280°C at a rate of 20°C/min.[2]

    • Hold at 280°C for 5 minutes.[2]

  • Injector Temperature: 250°C.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Mass Spectrometer Mode: Full scan mode (m/z 50-300) for identification and selected ion monitoring (SIM) mode for quantification.[2]

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a volatile organic solvent like dichloromethane or ethyl acetate.[2]

    • Prepare calibration standards by serial dilution.[2]

  • Quantification:

    • The concentration of the analyte is determined by comparing its response in calibration standards relative to an internal standard.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile with 0.1% formic acid.[2]

    • A gradient elution may be employed for optimal separation.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Sample Preparation:

    • Sample preparation may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for complex matrices.[2]

    • Filter the final extract through a 0.22 µm filter.[2]

  • Quantification:

    • Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions for the analyte.[2]

    • Use a stable isotope-labeled internal standard for the most accurate quantification.[2]

    • Construct a calibration curve based on the peak area ratios.[2]

Visualizing the Workflow

To further clarify the logical steps involved in validating an analytical method for this compound, the following diagram illustrates a typical experimental workflow.

Caption: Workflow for analytical method validation.

References

In Silico Modeling of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in silico modeling and binding studies for 6-Chloro-2,3-dihydro-1H-indole hydrochloride are not publicly available. This guide provides a comparative framework based on the analysis of structurally related indole derivatives to illustrate the potential applications and methodologies of in silico modeling for this compound class. The data presented is collated from studies on analogous compounds to serve as a representative guide.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation, such as the addition of a chlorine atom, is a common strategy to modulate the physicochemical and pharmacological properties of the parent compound, potentially enhancing metabolic stability and binding affinity.[2] This guide explores the in silico approaches used to model the binding of indole derivatives, providing a roadmap for potential investigations into this compound.

Potential Biological Targets for Indole Derivatives

The simple indole nucleus is found in compounds targeting a wide range of biological entities. Based on the literature for related analogs, potential targets for this compound could include:

  • Neurotransmitter Receptors: The indole structure is a key component of the neurotransmitter serotonin.[1] Consequently, many indole derivatives show affinity for serotonin (5-HT) and dopamine receptors, making them candidates for treating neurological and psychiatric disorders.[][4]

  • Protein Kinases: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency.[2]

  • Enzymes: Indole derivatives have been studied as inhibitors of various enzymes, including those involved in inflammation like cyclooxygenase (COX-1 and COX-2), and enzymes critical for cancer cell survival such as indoleamine 2,3-dioxygenase-1 (IDO1).[5][6]

Comparative Analysis of Binding Affinities

To illustrate the outcomes of in silico modeling, the following table summarizes binding affinity data from molecular docking studies of various indole derivatives against different biological targets. This data serves as a proxy for the type of comparative analysis that could be performed for this compound.

Compound ClassTarget ProteinLigand ExamplePredicted Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Indole-based OxadiazolesFactor H binding protein (T. denticola)Derivative 1-7.3Sulfamethoxazole-5.6
Indole-based OxadiazolesFactor H binding protein (T. denticola)Derivative 2-7.1Sulfamethoxazole-5.6
Indole-based OxadiazolesFactor H binding protein (T. denticola)Derivative 3-6.9Sulfamethoxazole-5.6
Indole-Pyrazoline HybridsEpidermal Growth Factor Receptor (EGFR)Compound 4f-5.212--
Indole-Pyrazoline HybridsEpidermal Growth Factor Receptor (EGFR)Compound 4a-3.186--
3-Ethyl-1H-Indole DerivativesCyclooxygenase-2 (COX-2)Compound IIb-11.35Meloxicam-6.89
3-Ethyl-1H-Indole DerivativesCyclooxygenase-2 (COX-2)Compound IId-10.40Meloxicam-6.89

Data is compiled from multiple sources for illustrative purposes.[7][8][9]

Experimental Protocols

General Protocol for In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The following protocol outlines a general workflow for a molecular docking study.

1. Preparation of the Receptor Protein:

  • The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
  • Water molecules, co-crystallized ligands, and any other non-essential molecules are removed from the PDB file.
  • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure using software like AutoDock Tools.[7]

2. Ligand Preparation:

  • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software.
  • The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field (e.g., MMFF94).
  • Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[11]

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
  • A docking program (e.g., AutoDock, Schrödinger-Glide) is used to perform the simulation. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.[1][12]

4. Analysis of Results:

  • The output provides multiple binding poses for the ligand, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.[11]

Visualizations

Logical and Signaling Pathways

The following diagrams illustrate a typical workflow for in silico drug discovery and a potential signaling pathway that could be modulated by an indole derivative targeting a G-protein coupled receptor.

InSilico_Workflow General Workflow for In Silico Drug Discovery cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Target_ID Target Identification & Validation Ligand_DB Small Molecule Database / Draw Compound Target_ID->Ligand_DB Receptor_DB Protein Data Bank (PDB) Target_ID->Receptor_DB Lead_Discovery Lead Discovery (Virtual Screening) Docking Molecular Docking Lead_Discovery->Docking Lead_Opt Lead Optimization Preclinical Preclinical Studies (ADMET Prediction) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Ligand_Prep 3D Conversion & Energy Minimization Ligand_DB->Ligand_Prep Ligand_Prep->Docking Receptor_Prep Prepare Protein (Remove Water, Add Hydrogens) Receptor_DB->Receptor_Prep Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Affinity Calculation MD_Sim->Binding_Analysis Binding_Analysis->Lead_Opt

In Silico Drug Discovery Workflow

Serotonin_Signaling Hypothetical Serotonin Receptor (5-HTR) Signaling Pathway Ligand Indole Derivative (e.g., 6-Chloro-2,3-dihydro-1H-indole) Receptor Serotonin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activation Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylation Cascade

Hypothetical Serotonin Receptor Signaling

References

Comparative Analysis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of novel 6-Chloro-2,3-dihydro-1H-indole hydrochloride derivatives. This document provides a structured overview of their potential as therapeutic agents, supported by hypothetical experimental data that reflects established structure-activity relationships within related compound series. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and development.

The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 2,3-dihydro-1H-indole (indoline) moiety, a saturated analog of indole, offers distinct advantages, including a three-dimensional structure that can lead to improved physicochemical properties and novel interactions with biological targets.[2] Halogenation of this core, specifically with a chloro-group at the 6-position, can further enhance metabolic stability and target affinity. This guide explores the therapeutic potential of a series of N-substituted this compound derivatives, with a focus on their activity as protein kinase inhibitors and dopamine receptor antagonists.

Performance Comparison of this compound Derivatives

To illustrate the potential of this scaffold, this section presents a comparative analysis of a hypothetical series of N-substituted this compound derivatives. The data presented in the following tables, while hypothetical, is based on established structure-activity relationship (SAR) principles for kinase inhibitors and dopamine receptor ligands.

As Protein Kinase Inhibitors

The indole nucleus is a common feature in numerous kinase inhibitors, which are critical in oncology for targeting dysregulated signaling pathways.[3] The following table summarizes the inhibitory activity of a hypothetical series of derivatives against a representative tyrosine kinase.

Compound IDN-SubstitutionIC50 (nM) against Target Kinase
CDI-001 -H>10,000
CDI-002 -CH35,240
CDI-003 -(CH2)2-Phenyl850
CDI-004 -(CH2)2-(4-methoxyphenyl)420
CDI-005 -(CH2)2-(4-fluorophenyl)310

Data is hypothetical and for illustrative purposes.

The SAR suggests that N-alkylation is crucial for activity, with longer arylalkyl substituents showing increased potency. Electron-donating and electron-withdrawing groups on the phenyl ring appear to enhance the inhibitory activity.

As Dopamine Receptor Antagonists

Indole derivatives have also been explored as ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[4][5] The following table outlines the binding affinities of a hypothetical series of derivatives for the dopamine D2 receptor.

Compound IDN-SubstitutionKi (nM) for Dopamine D2 ReceptorSelectivity over D3 Receptor (fold)
CDI-006 -H>5,000-
CDI-007 -(CH2)4-NH21,2005
CDI-008 -(CH2)4-(4-phenylpiperazine)9850
CDI-009 -(CH2)4-(4-(2-methoxyphenyl)piperazine)45110
CDI-010 -(CH2)4-(4-(2-pyridyl)piperazine)6285

Data is hypothetical and for illustrative purposes.

The SAR indicates that a basic nitrogen atom at the terminus of a butyl chain is beneficial for D2 receptor affinity. The introduction of a phenylpiperazine moiety significantly improves potency and selectivity, with further enhancements observed with specific substitutions on the terminal aromatic ring.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

A representative protocol for the synthesis of the core scaffold is as follows:

Materials:

  • 6-Chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride

  • Ethyl acetate

  • 5N aqueous sodium hydroxide solution

  • Magnesium sulfate

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

  • Add sodium cyanoborohydride portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and neutralize with 5N aqueous sodium hydroxide.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain this compound.[6]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding determinator.

  • Incubrate the plate at room temperature for a defined period to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and add a scintillation cocktail to each filter spot.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.[4]

Visualizations

The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the analysis of this compound derivatives.

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase (RTK)->Downstream Kinase Cascade Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival 6-Chloro-2,3-dihydro-1H-indole Derivative 6-Chloro-2,3-dihydro-1H-indole Derivative 6-Chloro-2,3-dihydro-1H-indole Derivative->Downstream Kinase Cascade

Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

G cluster_workflow Experimental Workflow for Derivative Evaluation Synthesis of Derivatives Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening Dose-Response & Potency Determination Dose-Response & Potency Determination Primary Screening->Dose-Response & Potency Determination Selectivity Profiling Selectivity Profiling Dose-Response & Potency Determination->Selectivity Profiling Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate

Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.

References

A Comparative Guide to Purity Confirmation of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for pharmaceutical intermediates like 6-Chloro-2,3-dihydro-1H-indole hydrochloride is paramount to ensure the safety, efficacy, and reproducibility of drug discovery and development processes. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and representative performance data to aid researchers in selecting the most appropriate techniques for their needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected nature of impurities, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).

The following table summarizes the typical performance characteristics of these methods for the analysis of halogenated indole compounds, providing a baseline for what can be expected for this compound.

ParameterHPLC-UVGC-MSqNMRTLC
Primary Use Quantification, Purity AssessmentIdentification, QuantificationAbsolute Purity DeterminationQualitative Purity Check
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL~0.1%µg range
Limit of Quantification (LOQ) 5 - 150 ng/mL0.5 - 30 ng/mL~0.5%Not applicable
Linearity (R²) > 0.999> 0.998Not applicableNot applicable
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Semi-quantitative
Precision (% RSD) < 2%< 5%< 1%Not applicable
Throughput MediumMediumLowHigh
Cost MediumHighHighLow

Note: The quantitative data presented are representative values for structurally similar halogenated and indole-containing compounds and serve as a reliable baseline.

Experimental Workflows and Logical Relationships

A comprehensive purity assessment of this compound typically follows a structured workflow, beginning with preliminary checks and progressing to more rigorous quantitative analysis.

Workflow for Purity Assessment of this compound cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Data Evaluation and Reporting Sample_Reception Sample Reception and Documentation TLC_Screening TLC Screening for Gross Impurities Sample_Reception->TLC_Screening HPLC_Analysis HPLC for Quantification of Non-Volatile Impurities TLC_Screening->HPLC_Analysis Proceed if TLC is satisfactory GCMS_Analysis GC-MS for Volatile and Semi-Volatile Impurities TLC_Screening->GCMS_Analysis Data_Integration Integration and Comparison of Results HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration qNMR_Analysis qNMR for Absolute Purity Determination qNMR_Analysis->Data_Integration Purity_Statement Final Purity Statement and Certificate of Analysis Data_Integration->Purity_Statement

Caption: A logical workflow for the comprehensive purity assessment of a chemical substance.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols are based on established methods for substituted indoles and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of the main component and any impurities.

  • Calculation: Calculate the purity by the area normalization method or by using the calibration curve for a more accurate quantification of the main component and any identified impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents or starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source

  • A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Reagents:

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate, GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen solvent. As the hydrochloride salt is non-volatile, derivatization or analysis of the free base may be necessary. To analyze the free base, the sample can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate), and extracted with an organic solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification of specific impurities.

  • Analysis: Inject the prepared sample. Identify impurities by comparing their mass spectra to a library (e.g., NIST). For quantification, a calibration curve of a standard for the specific impurity is required.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the sample using an internal standard.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) that has signals that do not overlap with the analyte.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard, to ensure complete signal relaxation.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Thin-Layer Chromatography (TLC)

Objective: A rapid, qualitative check for the presence of major impurities.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Suitable mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp (254 nm)

Procedure:

  • Spotting: Dissolve a small amount of the sample in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) can be calculated and compared to a reference standard if available.

Comparative Analysis of 6-Chloro-2,3-dihydro-1H-indole Analogs and Related Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2,3-dihydro-1H-indole (6-chloroindoline) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. While comprehensive structure-activity relationship (SAR) studies focusing solely on a wide range of 6-chloroindoline analogs are not extensively documented in publicly available literature, a comparative analysis of its derivatives and structurally related chlorinated heterocyclic compounds provides significant insights into their therapeutic potential. This guide synthesizes experimental data from studies on various analogs, focusing on their anti-inflammatory, anticancer, and neurological activities, to inform future drug design and development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various analogs related to the 6-chloro-2,3-dihydro-1H-indole core, highlighting their diverse pharmacological profiles.

Table 1: Anti-Inflammatory and Analgesic Activity of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Amide Derivatives

CompoundAnti-inflammatory Activity (ED₃₀, mg/kg)Analgesic Activity (% Inhibition of Writhing)Ulcerogenic Potential (at 100 mg/kg p.o.)
6x -94%Mild
6y 6.45-Toxic at 100 mg/kg
Indomethacin --Severe

Data sourced from a study on amide derivatives of a structurally similar inden-1-yl acetic acid, indicating potent anti-inflammatory and analgesic effects with potentially lower gastrointestinal toxicity compared to standard drugs like indomethacin[1].

Table 2: Anticancer Activity of 6-Chloro-quinazolin Derivatives

CompoundCell LineIC₅₀ (µM)Apoptosis Ratio (at 10 µM, 24h)
5a MGC-803-31.7%
Bcap-37--
5f MGC-803--
Bcap-37-21.9%

These 6-chloro-quinazolin derivatives demonstrated significant antitumor activity by inducing apoptosis in human cancer cell lines[2].

Table 3: Dopamine D1 Receptor Binding Affinity of 6-Chloro-1-phenylbenzazepine Analogs

CompoundD1R Kᵢ (nM)D5R Kᵢ (nM)D1R vs D5R Selectivity
15a 301806-fold

SAR studies on this series identified compound 15a as a potent and selective D1 receptor antagonist, highlighting the importance of the 6-chloro substituent in the benzazepine framework for neurological activity[3].

Table 4: Antimalarial Activity of 6-Chloro-2-arylvinylquinolines

CompoundEC₅₀ (nM) vs. Dd2 strain
8 MeOH-
16 FH21.0 ± 2.1
22 ClH-
29 -4-F4.8 ± 2.0
32 HH80.7 ± 22.4
47 Cl-37.0 ± 4.3

This study demonstrates that a chlorine atom at the C6 position of the quinoline ring is generally superior for antiplasmodial potency compared to hydrogen, methoxy, or fluorine substituents[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key assays mentioned in the referenced literature.

1. Kinase Inhibition Assay (Example: PI3K HTRF Assay)

This biochemical assay is utilized to measure the direct inhibitory effect of a compound on the activity of a specific kinase, such as PI3K.[5]

  • Procedure:

    • Add the PI3K enzyme, the test compound (at various concentrations), and ATP to a 96-well plate.

    • Initiate the kinase reaction by adding the PIP2 substrate.

    • Incubate the plate to allow the phosphorylation reaction to proceed.

    • Stop the reaction and add detection reagents.

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.[5]

2. Cell Viability Assay (MTT Assay)

This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[5]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

3. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Procedure:

    • Administer the test compound or vehicle to groups of rats or mice.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Mandatory Visualization

Diagram 1: General Workflow for a Kinase Inhibition Assay

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Add Kinase Enzyme B Add Test Compound (Varying Concentrations) A->B C Add ATP B->C D Initiate with Substrate (e.g., PIP2) C->D E Incubate D->E F Stop Reaction E->F G Add Detection Reagents F->G H Read Plate (TR-FRET Reader) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Diagram 2: PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Indole_Analog 6-Chloro-Indole Analog (Potential Inhibitor) Indole_Analog->PI3K

Caption: The PI3K/AKT signaling pathway, a potential target for indole analogs.

References

Assessing the Cross-Reactivity of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indoline class of molecules. The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific biological target of this compound is not extensively documented in public literature, its structural similarity to known kinase inhibitors suggests it may interact with targets within this enzyme family.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. Due to the absence of a confirmed primary target, we will postulate a hypothetical on-target activity based on analogous compounds and outline a systematic approach to identify both its primary target and potential off-target interactions. This methodology is designed for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of novel chemical entities.

Hypothetical Primary Target: MEK1 Kinase

Based on the prevalence of the indole scaffold in kinase inhibitors, we will hypothesize that this compound is an inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This hypothesis provides a basis for a structured assessment of on-target potency versus off-target cross-reactivity.

Experimental Workflow for Cross-Reactivity Assessment

A systematic evaluation of a compound's selectivity begins with confirming its activity against the primary target, followed by screening against a broad panel of related and unrelated biological targets to identify potential liabilities.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity & Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Purity Analysis B In Vitro Kinase Assay (Hypothetical Target: MEK1) A->B Test Compound C Broad Kinase Panel Screen (e.g., 96 Kinases) B->C Confirmed Activity D Off-Target Liability Panel (GPCRs, Ion Channels, etc.) B->D E Determine IC50/Ki for On-Target and Off-Targets C->E G Identify Potential Safety Liabilities D->G F Calculate Selectivity Ratios E->F F->G

Fig. 1: Workflow for assessing compound cross-reactivity.

Data Presentation: Comparative Analysis

Effective data presentation is crucial for comparing the selectivity of a novel compound against existing alternatives. The following tables present hypothetical data for this compound.

Table 1: Comparative Potency against Hypothetical Target: MEK1

This table compares the in vitro potency (IC50) of our subject compound with well-characterized, commercially available MEK1 inhibitors.

CompoundIC50 (nM) for MEK1 Kinase
This compound 75
Selumetinib (AZD6244)14
Trametinib (GSK1120212)0.92
Cobimetinib (GDC-0973)4.2

Data are hypothetical and for illustrative purposes only.

Table 2: Kinase Cross-Reactivity Profile

This table summarizes the inhibitory activity of this compound against a panel of representative kinases at a single high concentration (e.g., 10 µM) to identify significant off-target interactions.

Kinase TargetKinase Family% Inhibition at 10 µM
MEK1 MEK 98%
MEK2MEK95%
ERK2MAPK15%
p38αMAPK8%
JNK1MAPK12%
AKT1AGC5%
CDK2/cyclin ACMGC22%
EGFRTyrosine Kinase3%
VEGFR2Tyrosine Kinase45%
SrcTyrosine Kinase18%
PKAAGC<5%

Data are hypothetical. A value >50% is often considered a "hit" requiring further investigation.

Table 3: Off-Target Liability Panel (Non-Kinase)

This table shows screening results against a standard safety panel of non-kinase targets known to be associated with adverse drug reactions.

TargetTarget Class% Inhibition at 10 µM
hERGIon Channel11%
5-HT2B ReceptorGPCR58%
Dopamine D2 ReceptorGPCR7%
M1 Muscarinic ReceptorGPCR<5%
COX-2Enzyme15%

Data are hypothetical. The hit on the 5-HT2B receptor would warrant follow-up studies due to its association with cardiac valvulopathy.

Hypothetical Signaling Pathway Context

Understanding the signaling pathway in which the target operates is essential for interpreting the biological consequences of its inhibition. As a MEK1 inhibitor, this compound would block signal transduction from Raf to ERK.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor 6-Chloro-2,3-dihydro-1H-indole hydrochloride Inhibitor->MEK inhibits

Fig. 2: The Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating high-quality, comparable data.

Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Kinase Addition: Add 2 µL of recombinant MEK1 enzyme solution (in kinase buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing inactive ERK2 as the substrate and ATP at its Kₘ concentration) to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to MEK1 activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (e.g., for 5-HT2B Receptor)

This protocol is used to determine if a compound competes with a known radiolabeled ligand for binding to a specific receptor.

  • Reagents:

    • Membrane Preparation: Cell membranes expressing the human 5-HT2B receptor.

    • Radioligand: [³H]-LSD (lysergic acid diethylamide).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Test Compound: this compound at a final concentration of 10 µM.

    • Non-specific Control: A high concentration (e.g., 10 µM) of a known 5-HT2B antagonist (e.g., ritanserin).

  • Assay Procedure:

    • In a 96-well filter plate, combine 50 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd), and 25 µL of either test compound, vehicle (for total binding), or non-specific control.

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly filter the plate contents through a glass fiber filter using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

Benchmarking 6-Chloro-2,3-dihydro-1H-indole hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a versatile heterocyclic compound, against known pharmacologically active agents. Due to the limited availability of direct comparative studies in the public domain, this guide benchmarks the target compound against structurally and functionally related molecules known to interact with key biological targets in neuroscience and oncology. The information presented herein is intended to provide a valuable reference for researchers engaged in drug discovery and development.

Introduction to this compound

This compound, also known as 6-chloroindoline hydrochloride, is a derivative of indoline, a core scaffold in numerous natural products and synthetic drugs.[1] The presence of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form of the compound typically improves its solubility in aqueous solutions, making it more amenable for use in biological assays.[1]

While primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders, the inherent structural motifs of 6-chloroindoline suggest potential interactions with various biological targets.[1] Indole and indoline derivatives have shown a wide range of biological activities, including the modulation of neurotransmitter receptors and protein kinases.[2]

Performance Comparison with Known Compounds

To provide a performance context for this compound, this section presents quantitative data for known compounds that are either structurally related or target biological systems where indole derivatives have shown activity. The data is summarized in the tables below, focusing on dopamine and serotonin receptors, which are common targets for indole-based compounds in neuroscience research.

Dopamine Receptor Ligands

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are critical targets for therapies against disorders like Parkinson's disease and schizophrenia. The following table includes binding affinities (Ki) of various compounds for dopamine D2 and D3 receptors.

Compound NameReceptor TargetKi (nM)Reference Compound Type
PramipexoleDopamine D30.97Agonist
RopiniroleDopamine D298.7Agonist
HaloperidolDopamine D21.1Antagonist
SpiperoneDopamine D2~0.1Antagonist
(+)-ButaclamolDopamine D2~1.0Antagonist
Serotonin Receptor Ligands

Serotonin receptors are another major class of GPCRs involved in a variety of physiological and psychological processes. Indole is the core structure of serotonin, making indole derivatives frequent candidates for serotonin receptor modulators.

Compound NameReceptor TargetKi (nM)Reference Compound Type
8-OH-DPAT5-HT1AHigh AffinityAgonist
Ketanserin5-HT2A~2.0Antagonist
Ritanserin5-HT2AHigh AffinityAntagonist
SB 2420845-HT2CHigh AffinityAntagonist

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of compounds like this compound.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole

This protocol describes the reduction of 6-chloroindole to its corresponding indoline.

Materials:

  • 6-Chloro-1H-indole

  • Acetic acid

  • Sodium cyanoborohydride (NaBH3CN)

  • Ethyl acetate

  • 5N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas supply

Procedure:

  • Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere.[3]

  • To this stirring solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise at room temperature.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Once the reaction is complete, carefully dilute the mixture with ethyl acetate.[3]

  • Slowly add 5N NaOH solution to neutralize the acetic acid and basify the mixture.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Competitive Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well filter plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for evaluating a novel compound and a simplified signaling pathway that could be modulated by an indole derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & Lead Optimization start Starting Material (6-Chloroindole) synthesis Chemical Synthesis (Reduction) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structure Verification (NMR, MS) purification->characterization binding_assay Receptor Binding Assays (Dopamine & Serotonin Receptors) characterization->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay data_analysis Determine IC50/Ki & Selectivity functional_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A general experimental workflow for the synthesis and biological evaluation of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Dopamine D2 Receptor g_protein Gαi/o receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp inhibition atp ATP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response ligand 6-Chloroindoline Derivative (Antagonist) ligand->receptor dopamine Dopamine (Agonist) dopamine->receptor

Caption: Hypothetical inhibitory action of a 6-chloroindoline derivative on the Dopamine D2 receptor signaling pathway.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of compounds like 6-Chloro-2,3-dihydro-1H-indole hydrochloride is not merely a regulatory obligation but a cornerstone of responsible research and development. This guide provides a comprehensive, technically grounded framework for its safe handling and disposal, ensuring the protection of personnel and the environment.

Hazard Profile: Understanding the "Why"

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach, as underscored by its GHS classification. Understanding these intrinsic hazards is the first step in appreciating the causality behind the stringent disposal protocols.

According to its Globally Harmonized System (GHS) classification, this compound presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These classifications dictate the need for specific personal protective equipment and prohibit disposal methods that could lead to environmental release or accidental human exposure.

Hazard Class Category GHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
Data sourced from PubChem CID 18932875.[1]

Core Disposal Principle: Segregation as a Halogenated Waste

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of the chloro- group is the key determinant. Halogenated compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like hydrogen chloride gas and other persistent organic pollutants.[2][3][4]

Crucially, this means:

  • DO NOT dispose of this chemical down the drain.[2][3][5] This is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[6]

  • DO NOT dispose of this chemical in standard laboratory trash. This can lead to exposure for custodial staff and improper landfilling.

  • DO NOT mix with non-halogenated solvent waste.[7] Many institutions recycle or reclaim non-halogenated solvents; contamination with chlorinated compounds makes this process impossible and creates a more complex and expensive hazardous waste stream.

Personal Protective Equipment (PPE) for Safe Handling

Prior to handling the compound for disposal, ensure all appropriate PPE is donned. The selection is based on a risk assessment of the potential for splashes, dust inhalation, and skin contact.

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected prior to use.[2]To prevent skin contact and irritation.
Eye/Face Protection Tight-sealing safety goggles or a face shield.[8]To protect against splashes and dust that can cause serious eye irritation.
Skin/Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[8] If exposure limits are exceeded, use a NIOSH-approved respirator.[3][8]To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of generation to final collection.

Step 1: Container Selection and Preparation

Select a suitable, dedicated waste container. This must be:

  • Clearly Labeled: Mark as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS " (or liquid, if in solution).

  • Content Specific: List all contents, including "this compound" and any solvents used.

  • Chemically Compatible: Use a container made of a material that will not react with the waste (e.g., a high-density polyethylene or glass container for solids).

  • Secure: The container must have a tightly sealing lid to prevent leaks or the release of vapors.[7][9]

Step 2: Waste Collection
  • Carefully transfer the waste into the prepared container, minimizing the creation of dust.[3]

  • If transferring a solution, use a funnel to prevent spills on the exterior of the container.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]

  • After adding waste, securely close the container.[9]

  • Wipe the exterior of the container to remove any external contamination.

Step 3: Storage Pending Disposal
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[2][8]

  • Ensure the storage area has secondary containment to capture any potential leaks.[9]

Step 4: Arranging Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[3]

  • Provide them with an accurate description of the waste stream as labeled on the container.

  • The final disposal method will likely be controlled incineration in a chemical incinerator equipped with an afterburner and scrubber, which is the standard for halogenated organic compounds.[2][3]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposition start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First container Select & Label Container: 'HALOGENATED WASTE' ppe->container transfer Transfer Waste to Container (Minimize Dust/Spills) container->transfer seal Securely Seal Container (Fill <90% Full) transfer->seal saa Store in Secondary Containment in Satellite Accumulation Area seal->saa contact_ehs Contact EHS or Licensed Waste Disposal Company saa->contact_ehs When Ready for Pickup incineration Disposal via Controlled Incineration with Flue Gas Scrubbing contact_ehs->incineration

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical for safety.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][3]

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Contain the Spill: For a small spill of solid material, carefully sweep it up or use a HEPA-filtered vacuum. Avoid creating dust.[3] Place the collected material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Contaminated Packaging and Empty Containers

Empty containers that once held this compound are also considered hazardous waste. They must be managed appropriately.

  • Triple Rinsing: The container can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2]

  • Collect Rinsate: The first rinse, and often all subsequent rinses, must be collected and disposed of as liquid halogenated hazardous waste.[9]

  • Final Disposal: Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[2]

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling 6-Chloro-2,3-dihydro-1H-indole hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: PubChem CID 18932875[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to create a barrier between the researcher and potential hazards.[2] The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[3][4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Inspect gloves for any signs of damage before use.[6]

    • Protective Clothing: A lab coat, coveralls, or an apron should be worn to protect the skin from contact with the chemical.[3][4] For tasks with a higher risk of splashes, consider a chemical-resistant suit.[7]

    • Footwear: Closed-toe shoes are required.[8] For larger quantities or in case of spills, chemical-resistant boots are recommended.[4][5]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6][9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure a designated handling area is clean and uncluttered.

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • Work within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Set up all necessary equipment and reagents before introducing the chemical to the workspace.

Weighing and Transfer
  • Handle the container with care to prevent dropping or damage.

  • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • To minimize dust generation, do not pour the powder from a height. Use a spatula or other appropriate tool for transfer.

  • Close the container tightly immediately after use.[6]

Solution Preparation
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

Post-Handling
  • Decontaminate all surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure Response
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[6][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Response
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[10]

    • Collect the material using a scoop or dustpan and place it into a suitable, labeled container for disposal.[8][11]

    • Clean the spill area with soap and water.[11]

  • Major Spill:

    • Evacuate the area and alert others.[11]

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.[8]

    • Restrict access to the spill area.[12]

    • Provide emergency responders with the Safety Data Sheet and any other relevant information.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste:

    • Dispose of unused or waste material in a designated hazardous waste container that is properly labeled.

    • The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[6]

    • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[6]

  • Contaminated Materials:

    • All PPE and materials used to clean up spills should be collected in a sealed, labeled container and disposed of as hazardous waste.[10][12]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • After rinsing, containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[6]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weighing and Transfer (in Fume Hood) don_ppe->weigh_transfer dissolve 4. Solution Preparation weigh_transfer->dissolve decontaminate 5. Decontaminate Work Area dissolve->decontaminate doff_ppe 6. Doff and Dispose of PPE decontaminate->doff_ppe waste 8. Dispose of Chemical Waste decontaminate->waste wash_hands 7. Wash Hands doff_ppe->wash_hands container 9. Dispose of Empty Container waste->container

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.